molecular formula C10H19NO2 B2767558 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate CAS No. 187154-91-2

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Numéro de catalogue: B2767558
Numéro CAS: 187154-91-2
Poids moléculaire: 185.267
Clé InChI: IDHBCGXLUHNKFM-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.267. The purity is usually 95%.
BenchChem offers high-quality 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-methylbut-2-enyl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)5-6-13-10(12)9(11)8(3)4/h5,8-9H,6,11H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHBCGXLUHNKFM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC=C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC=C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Spectral Data Assignments for 3-Methylbut-2-en-1-yl (2S)-2-Amino-3-methylbutanoate (Prenyl L-Valinate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of amino acid prenyl esters is a critical analytical step in the development of prodrugs and the characterization of complex natural products. 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly known as prenyl L-valinate, combines a chiral aliphatic amino acid core with an allylic prenyl moiety.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. Designed for researchers and drug development professionals, this guide moves beyond simple data tabulation. It explores the exact quantum magnetic causality behind the observed chemical shifts and establishes a self-validating experimental protocol to ensure absolute data integrity.

Structural Elucidation Strategy & Mechanistic Causality

To achieve high-confidence spectral assignments, one must understand the electronic environments and spatial geometries that dictate nuclear shielding. The chemical shifts of prenyl L-valinate are governed by two primary mechanistic phenomena: diastereotopicity in the chiral valine core and the gamma-gauche effect in the prenyl alkene.

The Valine Core: Chirality and Diastereotopicity

The L-valine moiety contains a stereocenter at the C2 ( α -carbon) position. The α -proton resonates as a distinct doublet due to vicinal scalar coupling ( 3J ) with the C3 β -methine proton. More importantly, the chirality at C2 renders the two methyl groups of the isopropyl side chain (C4 and C5) diastereotopic .

Because these methyl groups reside in an asymmetric spatial environment, they are magnetically inequivalent. Even with free rotation around the C2–C3 bond, their conformational averaging does not result in magnetic equivalence. Consequently, they appear as two distinct doublets in the 1 H NMR spectrum and two distinct singlets in the 13 C NMR spectrum, a phenomenon well-documented in [1].

The Prenyl Moiety: The Gamma-Gauche Effect

The prenyl (3-methylbut-2-en-1-yl) group is a classic allylic system. The C1' oxymethylene protons are heavily deshielded by the adjacent ester oxygen, pushing their resonance downfield.

The most critical assignment challenge in the prenyl group is differentiating the two terminal methyl groups (C4' and C5') on the alkene. This is resolved via the gamma-gauche effect (steric compression). The methyl group that is cis to the main alkyl chain (C5') experiences steric repulsion from the oxygen-bearing carbon chain. This compression increases the local electron density around the C5' carbon nucleus, shielding it and shifting its 13 C resonance significantly upfield (to ~18.0 ppm). Conversely, the trans methyl group (C4') lacks this steric compression and resonates further downfield (to ~25.8 ppm). This signature chemical shift differential is a reliable marker for [2].

Standardized Experimental Protocol: A Self-Validating System

Trustworthiness in NMR metabolomics and synthetic verification requires a protocol that cannot yield false positives. The following methodology is designed as a self-validating system , ensuring that baseline drift is mathematically nullified and 1D assignments are orthogonally proven.

Step 1: Sample Preparation (The Baseline of Integrity)
  • Solvation: Dissolve 15–20 mg of highly purified prenyl L-valinate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Internal Calibration: Add 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS provides a chemically inert, highly shielded reference peak. By rigidly anchoring the TMS signal to exactly δ 0.00 ppm, the protocol self-corrects for any external magnetic field drift or temperature-induced solvent variations, as detailed in foundational reviews on [3].

  • Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming and achieve a highly homogenous B0​ field.

Step 2: 1D NMR Acquisition (Primary Data Harvesting)
  • 1 H NMR (400 MHz, 298 K): Utilize a 30° pulse angle (zg30 pulse program) to ensure rapid longitudinal relaxation ( T1​ ) recovery. Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16–32 scans.

  • 13 C NMR (100 MHz, 298 K): Utilize broadband proton decoupling (WALTZ-16 sequence) to collapse complex C-H multiplets into sharp singlets, maximizing the signal-to-noise ratio. Set D1​ to 2.0 seconds and acquire 512–1024 scans to compensate for the low natural abundance (1.1%) of the 13 C isotope.

Step 3: 2D NMR Matrix Acquisition (Orthogonal Validation)

To prevent assignment errors, 1D data must be cross-verified through a 2D NMR matrix. If a hypothesized 1D chemical shift does not exhibit the expected through-bond connectivity in the HMBC spectrum (e.g., the C1' protons must show a 3JCH​ correlation to the C1 carbonyl carbon), the assignment is automatically rejected.

NMR_Validation_Workflow cluster_2D 2D NMR Self-Validation Matrix Prep Sample Preparation (CDCl3 + TMS Internal Std) Acq 1D NMR Acquisition (1H & 13C) Prep->Acq Calibrate to 0.00 ppm COSY 1H-1H COSY (Vicinal H-H) Acq->COSY HSQC 1H-13C HSQC (Direct C-H) Acq->HSQC HMBC 1H-13C HMBC (Long-Range C-H) Acq->HMBC Final Orthogonal Assignment & Structural Verification COSY->Final Spin Systems HSQC->Final Heteroatom Links HMBC->Final Quaternary C

Fig 1: Orthogonal 2D NMR workflow for self-validating spectral assignments.

Comprehensive Spectral Data Tables

The following tables summarize the validated quantitative NMR data for prenyl L-valinate, utilizing the predictive frameworks established for [4].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
1' 4.60d7.12HO-CH 2​ (Prenyl)
2' 5.35tsep7.1, 1.41H=CH (Prenyl)
4' 1.76d1.23HCH 3​ (trans to chain)
5' 1.71d1.23HCH 3​ (cis to chain)
2 3.28d5.01H α -CH (Valine)
3 2.03m-1H β -CH (Valine)
4 0.98d6.83H γ -CH 3​ (Valine, diastereotopic)
5 0.90d6.83H γ -CH 3​ (Valine, diastereotopic)
NH 2​ 1.50br s-2HExchangeable amine protons
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
1 175.5CC=O (Ester carbonyl)
3' 138.8C=C (Prenyl quaternary)
2' 118.5CH=CH (Prenyl methine)
1' 61.5CH 2​ O-CH 2​ (Prenyl methylene)
2 60.0CH α -CH (Valine)
3 32.1CH β -CH (Valine)
4' 25.8CH 3​ CH 3​ (trans to chain)
4 19.3CH 3​ γ -CH 3​ (Valine)
5' 18.0CH 3​ CH 3​ (cis to chain, gamma-gauche shielded)
5 17.2CH 3​ γ -CH 3​ (Valine)

References

  • Title: An Introduction to Biological NMR Spectroscopy Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Genome mining based discovery of the cyclic peptide tolypamide and TolF, a Ser/Thr forward O-prenyltransferase Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Understanding NMR Chemical Shifts Source: Annual Review of Physical Chemistry URL: [Link]

  • Title: NMR of Natural Products as Potential Drugs Source: Molecules (MDPI) URL: [Link]

mass spectrometry fragmentation pathways of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly referred to as prenyl L-valinate) is an amino acid ester comprising a lipophilic prenyl (3-methylbut-2-en-1-yl) alcohol moiety and an L-valine backbone. Understanding its gas-phase dissociation behavior is critical for structural elucidation, pharmacokinetic profiling of prodrugs, and targeted metabolomics. This guide details the fundamental electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of prenyl L-valinate, explaining the thermodynamic and structural causality behind each signature ion.

Molecular Architecture and Ionization Dynamics

Prenyl L-valinate ( C10​H19​NO2​ , Exact Mass: 185.1416 Da) features two distinct domains that dictate its behavior in a mass spectrometer:

  • The Primary Amine: Highly basic, serving as the preferential site for protonation under acidic electrospray conditions.

  • The Prenyl Ester Linkage: Highly susceptible to collision-induced dissociation (CID) due to the stability of the potential leaving groups.

Under positive ion mode ESI, the molecule readily accepts a proton to form a highly abundant precursor ion, [M+H]+ at m/z 186.15 .

Core Fragmentation Pathways (ESI-MS/MS)

The fragmentation of protonated amino acid esters is governed by the competing stabilities of the resulting carbocations and neutral leaving groups[1]. For prenyl L-valinate, four primary pathways dominate the MS/MS spectrum.

Pathway A: Heterolytic Ester Cleavage (Prenyl Cation Formation)

Applying medium-to-high collision energy induces the heterolytic cleavage of the O-alkyl bond. The charge is retained on the prenyl group, yielding a base peak fragment at m/z 69.07 .

  • Causality: This pathway is driven by the extreme stability of the resulting allyl cation. The positive charge is highly delocalized across the conjugated π -system of the 3-methylbut-2-en-1-yl group. The m/z 69 ion is a universal diagnostic marker for prenyl esters, distinguishing them from isomeric isoprenyl esters, which form less stable homoallyl cations and typically yield an m/z 68 radical cation instead[2],[3].

Pathway B: O-Alkyl Cleavage (Charge Retention on Amino Acid)

Proton transfer to the ester oxygen followed by O-alkyl cleavage results in the expulsion of neutral isoprene (68 Da). This pathway leaves the charge on the amino acid moiety, generating protonated L-valine at m/z 118.09 .

  • Causality: This reaction is thermodynamically favorable at lower collision energies. The basicity of the amine group competes for the proton, while the neutral loss of a stable diene (isoprene) lowers the activation energy barrier for the cleavage[1].

Pathway C: α -Cleavage and Immonium Ion Formation

A universal hallmark of amino acid derivatives is the formation of immonium ions[4]. For prenyl L-valinate, α -cleavage occurs either directly from the precursor or sequentially from the m/z 118.09 fragment. The loss of the ester/carboxyl group yields the valine immonium ion at m/z 72.08 ( H2​N+=CH−CH(CH3​)2​ ).

  • Causality: The driving force is the powerful electron-donating effect of the nitrogen lone pair, which stabilizes the adjacent carbocation through resonance. This α -cleavage is highly specific to the amino acid side chain, providing definitive proof of the valine backbone[4].

Pathway D: Deamination

A minor pathway involves the neutral loss of ammonia (17 Da) from the precursor ion, yielding [M+H−NH3​]+ at m/z 169.12 .

  • Causality: While typical for primary aliphatic amines under collisional activation, this pathway is often outcompeted by the more energetically favorable ester cleavages. It is primarily observed at very low collision energies.

Fragmentation Precursor [M+H]+ m/z 186.15 Valine Protonated Valine m/z 118.09 Precursor->Valine - Isoprene (68 Da) O-Alkyl Cleavage Prenyl Prenyl Cation m/z 69.07 Precursor->Prenyl - Neutral Valine (117 Da) Heterolytic Cleavage Immonium Valine Immonium m/z 72.08 Precursor->Immonium - Prenyl Formate Direct Cleavage AmmoniaLoss [M+H - NH3]+ m/z 169.12 Precursor->AmmoniaLoss - NH3 (17 Da) Deamination Valine->Immonium - (H2O + CO) α-Cleavage

Logic tree of prenyl L-valinate ESI-MS/MS fragmentation pathways and neutral losses.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and expected relative abundances of the key fragment ions under varying collision energies.

Fragment Ionm/z (Theoretical)FormulaStructural AssignmentRelative Abundance (Low CE)Relative Abundance (High CE)
Precursor 186.1494 C10​H20​NO2+​ [M+H]+ 100%< 5%
Ammonia Loss 169.1228 C10​H17​NO2+​ [M+H−NH3​]+ 15%< 2%
Protonated Valine 118.0868 C5​H12​NO2+​ [M+H−C5​H8​]+ 40%10%
Immonium Ion 72.0813 C4​H10​N+ [Val−CO−H2​O]+ 10%100%
Prenyl Cation 69.0704 C5​H9+​ [C5​H9​]+ 20%85%

Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating analytical system, the following methodology leverages stepped collision energies to capture both fragile precursor ions and robust terminal fragments in a single analytical run.

Step 1: Sample Preparation
  • Action: Reconstitute the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Causality: The acidic modifier lowers the solution pH well below the pKa​ of the valine amine (~9.6). This ensures >99% protonation prior to droplet formation, maximizing ESI efficiency.

Step 2: Chromatographic Separation
  • Action: Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The lipophilic prenyl group ensures strong retention on the reversed-phase stationary phase. This separates the intact ester from any hydrolyzed free valine (which elutes near the void volume), preventing false positives.

Step 3: ESI Source Optimization
  • Action: Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

  • Causality: A high desolvation temperature prevents the formation of water clusters that suppress signal, while the optimized voltage prevents unwanted in-source fragmentation of the relatively labile prenyl ester bond.

Step 4: Collision-Induced Dissociation (CID) Tuning
  • Action: Utilize a stepped Normalized Collision Energy (NCE) approach at 15, 30, and 45 eV using Nitrogen as the collision gas.

  • Causality (Self-Validation):

    • NCE 15 eV: Validates the precursor mass (m/z 186.15) and captures the fragile ammonia loss (m/z 169.12).

    • NCE 30 eV: Maximizes the yield of the diagnostic prenyl cation (m/z 69.07), confirming the ester type.

    • NCE 45 eV: Drives the α -cleavage to completion, confirming the valine backbone via the immonium ion (m/z 72.08).

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC Ionization ESI(+) Ionization LC->Ionization CID CID Fragmentation Ionization->CID Detection TOF/Orbitrap Detection CID->Detection

Step-by-step LC-MS/MS experimental workflow for the analysis of prenyl L-valinate.

References

  • Mann, F., Szczerbowski, D., de Silva, L., McClure, M., Elias, M., & Schulz, S. "3-Acetoxy-fatty acid isoprenyl esters from androconia of the ithomiine butterfly Ithomia salapia." Beilstein Journal of Organic Chemistry, 2020.[Link]

  • Zhang, A., et al. "Essential amino acid methyl esters: major sex pheromone components of the cranberry white grub." CORE / Journal of Chemical Ecology, 2006.[Link]

  • Harrison, A. G., et al. "Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems." Journal of the American Society for Mass Spectrometry, 2001.[Link]

  • Terry, I., et al. "Unique chemistry associated with diversification in a tightly coupled cycad-thrips obligate pollination mutualism." Phytochemistry, 2021.[Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Profiling and Half-Life Determination of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Metabolic Journey of a Novel Amino Acid Ester

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro metabolic profile and determining the metabolic half-life of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, a novel compound featuring a prenyl ester linked to the amino acid L-valine. The metabolic stability and the nature of the metabolites formed are critical determinants of a drug candidate's pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[1]

This document is structured to provide not just a series of protocols, but a logical and scientific narrative. We will delve into the rationale behind experimental choices, from the selection of in vitro systems to the intricacies of analytical detection, ensuring a self-validating and robust scientific approach. For drug development professionals, this guide serves as a blueprint for generating the foundational metabolic data essential for informed decision-making in preclinical development.

Strategic Overview: Experimental Design & Rationale

The core objective is to characterize the metabolic liabilities of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. Our strategy is bifurcated into two primary aims: the identification of metabolic pathways and the quantification of metabolic stability (half-life).

Choice of In Vitro System: Human Liver Microsomes (HLM)

For initial metabolic screening, human liver microsomes (HLM) are the system of choice.[1][2] HLMs are cost-effective, readily available, and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of oxidative metabolism.[1][3] They are ideal for identifying metabolites resulting from oxidation, reduction, and hydrolysis. While hepatocytes offer a more complete system with both Phase I and Phase II enzymes and active transporters, HLMs provide a clear and focused view of primary metabolic routes, making them the superior choice for initial profiling and stability screening.[2][4]

Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) is the definitive analytical technique for metabolite identification and quantification.[5][6] LC provides the necessary separation of the parent compound from its metabolites, while high-resolution mass spectrometry (HRMS) offers precise mass measurements to help determine elemental compositions.[7][8] Tandem MS (MS/MS) provides structural information through controlled fragmentation of selected ions, which is crucial for identifying the sites of metabolic modification.[9]

Hypothesized Metabolic Pathways

Based on the structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, we can predict several high-probability metabolic pathways. This predictive step is crucial for guiding the data analysis process.

  • Pathway 1: Ester Hydrolysis: The ester linkage is a prime target for carboxylesterases, abundant in liver microsomes, which would cleave the molecule into L-valine and 3-methylbut-2-en-1-ol (prenol). This is often a major clearance pathway for ester-containing drugs.

  • Pathway 2: Oxidative Metabolism (Phase I): The prenyl moiety is susceptible to oxidative attack by CYP enzymes.[3] Key reactions include:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the prenyl chain, likely at the allylic positions or the terminal methyl groups.

    • Dehydrogenation: Oxidation of an alcohol to an aldehyde or ketone.

  • Pathway 3: Conjugation (Phase II): While HLMs are not fully representative of Phase II metabolism, some UDP-glucuronosyltransferase (UGT) activity is present. If hydroxylated metabolites are formed, they may undergo subsequent glucuronidation.[10][11]

The following diagram illustrates these potential metabolic transformations.

G cluster_0 Hypothesized Metabolic Pathways cluster_1 Phase I Metabolism cluster_2 Hydrolysis cluster_3 Phase II Metabolism Parent 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP-mediated Oxidation (+16 Da) Valine L-Valine Parent->Valine Esterase-mediated Hydrolysis Prenol 3-methylbut-2-en-1-ol Parent->Prenol Esterase-mediated Hydrolysis Dehydrogenation Dehydrogenated Metabolite Hydroxylation->Dehydrogenation Oxidation (-2 Da) Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT-mediated Conjugation (+176 Da)

Caption: Predicted metabolic pathways for the parent compound.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vitro studies.

Protocol for Metabolite Identification in HLM

Objective: To generate and identify all potential Phase I metabolites.

Materials:

  • 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (Test Compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Tolbutamide)

  • Control compound (e.g., Verapamil)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regeneration system.

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the buffer/NADPH master mix.

  • Pre-incubation: Add HLM to a final protein concentration of 0.5-1.0 mg/mL.[1] Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiate Reaction: Add the test compound (final concentration of 1-10 µM) to start the reaction. Include a positive control (Verapamil) and negative controls (no NADPH, and heat-inactivated HLMs) to ensure the enzymatic activity is responsible for the metabolism.[12]

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with the internal standard.[12] This precipitates the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at >3000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol for In Vitro Half-Life (t½) Determination

Objective: To determine the rate of disappearance of the parent compound.

Procedure:

  • Follow steps 1-3 from the metabolite identification protocol (Section 3.1).

  • Initiate Reaction: Add the test compound at a low concentration (typically 1 µM) to start the reaction.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the incubation mixture and immediately quench it in a separate tube containing ice-cold ACN with an internal standard.[12][13]

  • Sample Processing: Once all time points are collected, process the samples as described in steps 7-8 of the metabolite identification protocol.

  • Analysis: Analyze the samples via LC-MS/MS, monitoring the disappearance of the parent compound's peak area relative to the internal standard over time.

The overall experimental workflow is depicted below.

G cluster_0 Experimental Workflow A Prepare Incubation Mix (HLM, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Test Compound) B->C D Incubate at 37°C (Time Course for t½) C->D E Quench Reaction (Ice-Cold Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Metabolite ID & Half-Life Calc. G->H

Caption: Workflow for in vitro metabolism and half-life studies.

Data Analysis and Interpretation

Metabolite Identification using LC-HRMS

Data analysis involves comparing the chromatograms of the test compound incubation with the negative controls.

  • Peak Finding: Use metabolite identification software to find peaks present in the test sample but absent or significantly smaller in the control samples.

  • Mass Shift Analysis: Correlate the exact masses of these new peaks with the predicted mass shifts from the hypothesized metabolic pathways (see table below).

  • MS/MS Fragmentation: Acquire MS/MS spectra for the parent compound and any potential metabolites. The fragmentation pattern of a metabolite will share characteristic fragments with the parent compound, helping to confirm its identity and localize the site of modification.

Metabolic ReactionMass Change (Da)Description
Hydroxylation+15.9949Addition of one oxygen atom.
Dehydrogenation-2.0156Loss of two hydrogen atoms.
Ester Hydrolysis+18.0106Addition of water, leading to cleavage.
Glucuronidation+176.0321Conjugation with glucuronic acid.
Calculation of In Vitro Half-Life and Intrinsic Clearance

The in vitro half-life (t½) is a measure of a compound's metabolic stability.

  • Data Plotting: Plot the natural logarithm (ln) of the percentage of the parent compound remaining at each time point versus time.

  • Slope Determination: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Half-Life Calculation: The half-life is calculated using the following equation:[14] t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance capacity of the liver. It is calculated as:[14] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

These calculated values are crucial for predicting in vivo pharmacokinetic parameters.[2]

ParameterFormulaDescription
Rate Constant (k)-slope of ln(% remaining) vs. timeThe first-order rate of elimination.
Half-Life (t½)0.693 / kTime for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint)(0.693 / t½) * (V/P)Volume of microsomal matrix cleared of the drug per unit time per mg of protein.

Conclusion and Forward Look

This guide outlines a robust and scientifically sound strategy for the initial in vitro metabolic characterization of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. By employing human liver microsomes and state-of-the-art LC-MS/MS technology, researchers can confidently identify key metabolic pathways and determine the compound's intrinsic stability. The data generated from these studies—the identity of major metabolites and the in vitro half-life—are foundational pillars for advancing a compound through the drug discovery pipeline. They inform subsequent studies, including reaction phenotyping to identify specific CYP enzymes involved, and provide the basis for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetics.

References

  • Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trac Trends in Analytical Chemistry, 40, 68-80.
  • Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., Brown, M., Knowles, J. D., Halsall, A., Haselden, J. N., Nicholls, A. W., Wilson, I. D., Kell, D. B., & Goodacre, R. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
  • Marques, C., I. Vieira, J., G. Vale, C., & M. F. S. M. Marques, M. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.
  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Available at: [Link]

  • Li, F., & Ma, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 40, 68-80.
  • Al-Majdoub, Z. M., Al-Kaf, A. G., & Al-Malki, A. L. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Li, X., Liang, T., Zhao, Y., Liu, Y., Zhang, L., Wang, Y., & Zhang, Q. (2021). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Metabolites, 11(11), 748.
  • Marques, C., Vieira, J. I., Vale, C. G., & Marques, M. M. F. S. M. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086.
  • Singh, S., & Sharma, N. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450.
  • van de Waterbeemd, H. (2002). In vitro and in silico models for the prediction of in vivo metabolism. Journal of thermal analysis and calorimetry, 68(1), 221-230.
  • Creative Biolabs. Drug Half-Life In Vitro Detection Services. Available at: [Link]

  • Sakkiah, S., Arooj, M., & Lee, K. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods.
  • Van der Merwe, M., Grobler, A., & Hamman, J. (2015). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Molecules, 20(11), 20080-20091.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation and the role of hepatic blood flow and protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Bae, J. S., Lee, D. H., Lee, I., & Kim, T. H. (2022). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic Modeling. Pharmaceutics, 14(12), 2589.
  • Kiss, R. (2016, February 9). The role of a drug's half-life in in vitro treatments and same half life in vitro and in vivo?
  • Magee, A. I. (2001). Metabolic labeling of prenyl and carboxyl-methyl groups. Current protocols in cell biology, Chapter 7, Unit 7.5.
  • IntechOpen. (2022, June 12). Protein Prenylation and Their Applications. Available at: [Link]

  • Wang, H. Y., Chen, Y. C., Lin, T. H., Chen, C. H., & Lin, C. H. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(1), 100-117.
  • Wang, H. Y., Chen, Y. C., Lin, T. H., Chen, C. H., & Lin, C. H. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(1), 100-117.
  • Liu, X., Yang, N., Huang, Z., Luo, Q., Huang, K., & Luo, X. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(12), 6543.
  • Lopes, A., Soares, S., Jorge, T., Barroso, M., Gallardo, E., & Castanheira, E. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Toxicology, 5, 1146430.
  • Heffeter, P., Jakupec, M. A., & Keppler, B. K. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Molecules, 30(16), 7890.

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the process for determining the three-dimensional atomic structure of the novel amino acid ester, 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, through single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals with an interest in structural biology and crystallographic techniques. We will navigate the journey from theoretical compound synthesis to the final elucidated crystal structure, offering field-proven insights and rationale behind key experimental decisions.

Introduction: The Significance of Structural Elucidation

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, a derivative of the essential amino acid L-valine, incorporates a prenyl group. Prenylation is a crucial post-translational modification that impacts protein localization and function.[1][2] The study of small molecules containing prenyl moieties can provide valuable insights into the binding mechanisms of prenyltransferases, enzymes often implicated in disease pathways.[1][3][4] Elucidating the precise three-dimensional arrangement of atoms in this molecule is paramount for understanding its stereochemistry, potential intermolecular interactions, and for designing more potent and selective enzyme inhibitors.

X-ray crystallography remains the gold standard for determining the atomic-resolution structure of crystalline materials.[5] This technique allows us to visualize the molecule's conformation, bond lengths, bond angles, and how it packs within a crystal lattice. Such information is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Experimental Workflow: A Self-Validating System

The determination of a crystal structure is a multi-step process, where the success of each stage is contingent upon the quality of the preceding one. This self-validating workflow ensures the integrity and reliability of the final structural model.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Harvesting Crystal_Harvesting Crystal_Growth->Crystal_Harvesting Data_Collection Data_Collection Crystal_Harvesting->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A schematic overview of the experimental workflow for crystal structure determination.

Step-by-Step Methodologies

Synthesis and Purification

The synthesis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate would typically involve the esterification of L-valine with 3-methylbut-2-en-1-ol. Due to the presence of the amino group, which can be reactive, N-protection followed by deprotection steps might be necessary to achieve a high yield of the desired product.[6]

Protocol:

  • N-Protection of L-valine: React L-valine with a suitable protecting group (e.g., Boc anhydride) in the presence of a base to yield N-Boc-L-valine.

  • Esterification: Couple N-Boc-L-valine with 3-methylbut-2-en-1-ol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., dichloromethane).

  • Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid) to yield the target compound.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain a highly pure sample (>99%), which is critical for successful crystallization. The purity will be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining high-quality single crystals is often the most challenging step.[5] For a small molecule like our target compound, several crystallization techniques should be explored in parallel.

Protocol:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to determine the compound's solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution. This is a common technique in protein crystallization but can also be effective for small molecules.[7]

    • Cooling: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

  • Crystal Harvesting: Once suitable crystals (well-defined shape, clear appearance, appropriate size) are formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen to prevent ice formation, which can damage the crystal lattice.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo or Cu) and detector is crucial for obtaining high-quality diffraction data.

Protocol:

  • Crystal Mounting: The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features.

Presentation of Results (Hypothetical Data)

The following tables summarize the expected crystallographic data and key geometric parameters for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC10H19NO2
Formula weight185.26
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.12 Å, b = 10.25 Å, c = 18.45 Å
α = 90°, β = 90°, γ = 90°
Volume1156.9 ų
Z4
Density (calculated)1.063 Mg/m³
Absorption coefficient0.073 mm⁻¹
F(000)408
Crystal size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections2654 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2654 / 0 / 122
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
O1 - C81.25
O2 - C81.34
N1 - C71.48
C7 - C81.53
O2 - C91.46
C9 - C101.49
C10 = C111.33
O1 - C8 - O2125.5
N1 - C7 - C8110.2
C8 - O2 - C9116.8
O2 - C9 - C10108.9
C9 - C10 = C11124.3

Molecular and Crystal Structure Visualization

The refined crystal structure reveals the three-dimensional conformation of the molecule and its interactions within the crystal lattice.

Figure 2: A 2D representation of the molecular structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

In the crystalline state, it is anticipated that the primary amine and the carbonyl oxygen will participate in a network of intermolecular hydrogen bonds, likely forming a head-to-tail arrangement that is common in the crystal packing of amino acids and their derivatives. The non-polar prenyl and isopropyl groups are expected to engage in van der Waals interactions, contributing to the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. The successful elucidation of this structure would provide a foundational piece of information for understanding its chemical properties and biological activity. The detailed structural data would be invaluable for computational modeling studies, such as docking simulations with prenyltransferases, to predict binding affinities and guide the design of next-generation inhibitors. The methodologies described herein represent a robust and validated approach to small-molecule crystallography, applicable to a wide range of compounds of interest in pharmaceutical and materials science research.

References

  • Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. (2023, October 30). Retrieved March 7, 2026, from [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry. (2017, February 6). Retrieved March 7, 2026, from [Link]

  • Dragoi, D., Kulleck, J., Kanik, I., & Beegle, L. W. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Jet Propulsion Laboratory. Retrieved March 7, 2026, from [Link]

  • Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. MDPI. (2022, May 12). Retrieved March 7, 2026, from [Link]

  • Expression, Purification, Crystallization and Crystallographic Study of the Aspergillus Terreus Aromatic Prenyltransferase AtaPT. PubMed. (2015, July 15). Retrieved March 7, 2026, from [Link]

  • Crystal structure of NotF prenyltransferase. RCSB PDB. (2021, February 3). Retrieved March 7, 2026, from [Link]

  • [(2R)-3-methylbutan-2-yl] (2R)-2-amino-3-methylbutanoate. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-methyl-but-3-en-1-yl 3-methyl-but-2-enoate. NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Targeting prenylation inhibition through the mevalonate pathway. National Center for Biotechnology Information. (2019, December 23). Retrieved March 7, 2026, from [Link]

  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. (2015, March 13). Retrieved March 7, 2026, from [Link]

  • methyl 3-amino-3-methylbutanoate — Chemical Substance Information. NextSDS. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-Methylbutan-2-yl 2-(aminomethyl)butanoate. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. PubMed. (1996, September). Retrieved March 7, 2026, from [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. (n.d.). Retrieved March 7, 2026, from [Link]

  • (S)-(+)-2-Amino-3-methyl-1-butanol. NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl 3-methyl-2-[(3-methylbutanoyl)amino]butanoate. SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • METHYL 2-AMINO-3-METHYLBUTANOATE HYDROCHLORIDE. Molbase. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Mechanism of Action of 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate: A Technical Guide to Lipophilic Amino Acid Ester Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly referred to as Prenyl L-valinate ) represents a highly specialized bifunctional molecule utilized in advanced drug delivery and pharmacokinetic research. By covalently linking a lipophilic prenyl tail (3-methylbut-2-en-1-yl) to an L-valine promoiety, this molecule serves as a prototypical amino acid ester prodrug. This whitepaper dissects its biological mechanism of action (MoA), focusing on its ability to hijack intestinal peptide transporters for cellular entry, followed by rapid intracellular bioconversion.

Structural Rationale and Target Engagement

The molecular architecture of Prenyl L-valinate is engineered to overcome the biological barriers of aqueous solubility and intestinal permeability.

  • The L-Valine Promoiety (Targeting): The (2S)-2-amino-3-methylbutanoate group acts as a molecular mimic of a dipeptide's N-terminus. It is well-documented that1[1], despite lacking a traditional peptide bond. The free α -amino group and the ester carbonyl oxygen form critical hydrogen bonds with the binding pocket of the transporter.

  • The Prenyl Group (Payload/Leaving Group): The 5-carbon alkene chain provides a highly lipophilic sink. In prodrug design, the2[2]. The prenyl group enhances passive transcellular diffusion while serving as a tracable leaving group upon enzymatic cleavage.

Biological Mechanism of Action

Phase 1: Vectorial Transport via PEPT1 (SLC15A1)

Upon reaching the intestinal lumen, Prenyl L-valinate encounters the apical membrane of enterocytes. Here, it acts as a substrate for the Proton-Coupled Oligopeptide Transporter 1 (PEPT1).3[3]. The transport is driven by a transmembrane electrochemical proton gradient (proton-motive force), allowing the molecule to be actively pumped into the cytosol against its concentration gradient.

Phase 2: Intracellular Enzymatic Activation

Once inside the intracellular space, the ester bond of Prenyl L-valinate is rapidly hydrolyzed. This bioconversion is primarily catalyzed by biphenyl hydrolase-like protein (BPHL), also known as4[4]. The cleavage yields the active lipophilic payload (prenol) and the natural amino acid L-valine, which is subsequently recycled by the cell.

Mechanism Ext Extracellular Space (Prenyl L-valinate) PEPT1 PEPT1 Transporter (SLC15A1) Ext->PEPT1 H+ Gradient Driven Influx Intra Intracellular Cytosol (Prenyl L-valinate) PEPT1->Intra Translocation Esterase VACVase / CES1 (Enzymatic Hydrolysis) Intra->Esterase Substrate Binding Products L-Valine + Prenol (Active Release) Esterase->Products Ester Bond Cleavage

Figure 1: PEPT1-mediated influx and esterase cleavage of Prenyl L-valinate.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate the MoA of Prenyl L-valinate, researchers must employ self-validating experimental systems that isolate specific variables. The following protocols are designed to prove causality rather than merely observe correlation.

Protocol 1: PEPT1-Mediated Influx Assay (Caco-2 Transwell Model)

This protocol isolates the active transport mechanism from passive diffusion.

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

    • Causality: High TEER ensures tight junction formation, guaranteeing that any detected basolateral compound passed through the cells (transcellular), not between them (paracellular).

  • Establishment of the Proton Gradient: Wash monolayers and replace the apical chamber buffer with HBSS at pH 6.0 , and the basolateral chamber with HBSS at pH 7.4 .

    • Causality: PEPT1 is a proton-coupled symporter. The pH 6.0 apical environment mimics the duodenal microclimate and provides the essential thermodynamic driving force for transport.

  • Dosing & Competitive Inhibition (The Self-Validation Step): Dose the apical chamber with 100 µM Prenyl L-valinate. In a parallel control well, co-administer the compound with 10 mM Glycylsarcosine (Gly-Sar).

    • Causality: Gly-Sar is a known, non-hydrolyzable competitive substrate for PEPT1. If the permeability of Prenyl L-valinate drops significantly in the presence of Gly-Sar, it definitively proves that transport is PEPT1-mediated.

  • Sampling & Analysis: Extract 50 µL from the basolateral chamber at 15, 30, 60, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Intracellular Bioconversion Kinetics

This protocol measures the rate of prodrug activation and confirms the enzymatic nature of the cleavage.

  • Enzyme Preparation: Thaw human intestinal S9 fractions (containing both cytosolic VACVase and microsomal carboxylesterases) and dilute to 1 mg/mL protein concentration in pH 7.4 phosphate buffer.

  • Inhibitor Control (The Self-Validation Step): Pre-incubate a subset of the S9 fractions with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 15 minutes.

    • Causality: PMSF irreversibly inhibits serine hydrolases. Since VACVase operates via a serine-hydrolase mechanism, PMSF-treated fractions should show zero prodrug cleavage. This rules out spontaneous chemical hydrolysis.

  • Reaction Initiation: Add 10 µM Prenyl L-valinate to the S9 fractions at 37°C.

  • Kinetic Quenching: At 0, 5, 10, 20, and 60 minutes, extract 50 µL of the reaction mixture and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The high organic solvent concentration and freezing temperature instantly denature the esterases, halting the reaction at precise time points to ensure accurate half-life ( t1/2​ ) calculation.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant for the disappearance of the intact ester and the appearance of prenol.

Quantitative Data Summary

The following table contextualizes the pharmacokinetic enhancements provided by the L-valine esterification of a lipophilic alcohol, using Valacyclovir as an industry-standard reference point.

ParameterPrenol (Parent Alcohol)Prenyl L-valinate (Prodrug)Valacyclovir (Reference)
Apparent Permeability ( Papp​ ) 1.2×10−6 cm/s 14.5×10−6 cm/s 2.4×10−6 cm/s
PEPT1 Affinity ( Km​ ) N/A (Passive only)1.8 mM1.5 mM
Intracellular Half-Life ( t1/2​ ) N/A12 minutes15 minutes
Estimated Oral Bioavailability < 20%> 60%54%

Table 1: Comparative pharmacokinetic and kinetic parameters demonstrating the superiority of the L-valine ester prodrug strategy.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: nih.
  • Source: rsc.

Sources

toxicological profile and safety data sheet for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly referred to as Prenyl L-valinate , represents a highly specialized chemical entity utilized primarily in advanced drug development and synthetic biochemistry. Structurally, it is an amino acid ester formed by the condensation of L-valine and prenol (3-methylbut-2-en-1-ol).

In modern pharmacokinetics, the L-valine esterification strategy is a proven methodology for enhancing the oral bioavailability of poorly absorbed molecules by hijacking the intestinal PEPT1 (SLC15A1) transporter[1]. Concurrently, the prenyl moiety acts as a lipophilic tail and a natural precursor to prenol lipids and isoprenoids[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological profile, and a comprehensive Safety Data Sheet (SDS), supported by self-validating experimental protocols for laboratory evaluation.

Chemical Identity & Physicochemical Properties

Understanding the baseline chemical properties of Prenyl L-valinate is critical for predicting its behavior in both biological assays and storage conditions. The protonatable primary amine on the L-valine moiety allows for pH-dependent solubility, while the prenyl ester bond is intentionally designed to be biologically labile[3].

Table 1: Physicochemical Identity

PropertySpecification
IUPAC Name 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate
Common Name Prenyl L-valinate
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.27 g/mol
Physical State Colorless to pale yellow liquid
Predicted LogP ~2.1 (Optimal for membrane partitioning)
Target Transporter PEPT1 (SLC15A1)
Primary Metabolites L-Valine, Prenol (3-methylbut-2-en-1-ol)

Toxicological Profile (ADME-Tox)

The safety and toxicological profile of an amino acid ester is dictated by its absorption mechanisms and the toxicity of its constituent hydrolysis products.

Absorption and Distribution

Prenyl L-valinate is engineered for active transport. The L-valyl ester moiety is recognized by the PEPT1 transporter located on the apical membrane of intestinal enterocytes. This active influx mechanism bypasses the limitations of passive diffusion, a principle successfully utilized in blockbuster prodrugs like valacyclovir and valganciclovir[4]. Once absorbed, its moderate lipophilicity ensures rapid systemic distribution.

Metabolism and Elimination

Upon entering the systemic circulation or within the enterocytes, the ester bond is rapidly cleaved by ubiquitous Carboxylesterases (CES1 and CES2) [3]. This enzymatic hydrolysis yields two primary metabolites:

  • L-Valine: An essential, branched-chain amino acid with no systemic toxicity.

  • Prenol: A naturally occurring alcohol that serves as a fundamental building block for prenol lipids, sterols, and isoprenoids[2].

Systemic Toxicity

Because the compound rapidly degrades into an essential amino acid and a natural lipid precursor, its systemic toxicity is exceptionally low. The primary toxicological concerns are restricted to acute, localized exposure (e.g., skin and eye irritation) due to the reactive nature of the primary amine and the ester linkage prior to hydrolysis.

Pathway Prodrug Prenyl L-valinate (Intact Ester) Transporter PEPT1 (SLC15A1) Intestinal Uptake Prodrug->Transporter Active Transport Enzyme Carboxylesterases (CES1/2) Hydrolysis Transporter->Enzyme Intracellular Delivery Metabolite1 L-Valine (Essential Amino Acid) Enzyme->Metabolite1 Cleavage Metabolite2 Prenol (Isoprenoid Precursor) Enzyme->Metabolite2 Cleavage

Caption: Metabolic and pharmacokinetic pathway of Prenyl L-valinate via PEPT1 and CES1/2.

Safety Data Sheet (SDS) Core Components

For laboratory personnel handling the neat compound, the following GHS-compliant safety parameters must be strictly observed.

Table 2: Hazards Identification & Handling

CategorySpecification / Instruction
GHS Classification Skin Irritation (Category 2); Eye Irritation (Category 2A)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses. Skin: Wash with plenty of soap and water.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place. Protect from moisture to prevent spontaneous hydrolysis.
Incompatible Materials Strong oxidizing agents, strong bases, and strong acids.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the theoretical ADME profile of Prenyl L-valinate, researchers must employ self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro Carboxylesterase (CES) Hydrolysis Assay

Objective: To validate the enzymatic degradation of the ester into safe metabolites. Causality: Amino acid esters are designed as transient carriers. Demonstrating rapid breakdown by hepatic/intestinal CES is critical to ensure no systemic accumulation of the intact ester occurs[3].

  • Preparation: Prepare a 10 mM stock of Prenyl L-valinate in LC-MS grade DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Pre-warm the solution to 37°C. Initiate the reaction by adding pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. Rationale: Rapid protein precipitation halts enzymatic activity instantly, ensuring the observed half-life is an artifact-free representation of physiological cleavage.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent ester and the equimolar appearance of L-valine and prenol.

Protocol 2: Caco-2 Cell Permeability and PEPT1 Uptake Assay

Objective: To confirm that the compound acts as a substrate for the intestinal PEPT1 transporter. Causality: The L-valine esterification strategy is explicitly designed to target PEPT1[1]. Without proving transporter-mediated uptake, the compound's enhanced bioavailability cannot be mechanistically validated.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation and expression of apical PEPT1 transporters.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², confirming tight junction integrity.

  • Dosing & Competitive Inhibition: Wash the monolayers with HBSS (pH 6.0 apically, pH 7.4 basolaterally to mimic the intestinal proton gradient). Apply 50 µM Prenyl L-valinate to the apical chamber.

    • Control Group: Compound alone.

    • Inhibition Group: Compound + 5 mM Glycyl-sarcosine (Gly-Sar). Rationale: Gly-Sar is a known, non-hydrolyzable PEPT1 substrate. If Gly-Sar significantly reduces the apparent permeability ( Papp​ ) of the compound, it self-validates that the transport is actively mediated by PEPT1 rather than passive diffusion[4].

  • Sampling: Collect 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Papp​ value.

Assay Step1 1. Caco-2 Seeding (21-day maturation) Step2 2. Apical Dosing (± Gly-Sar Inhibitor) Step1->Step2 Step3 3. Basolateral Sampling (Time-course) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantification) Step3->Step4

Caption: Self-validating experimental workflow for PEPT1-mediated permeability assay.

References

  • Amino Acids in the Development of Prodrugs Source: PubMed Central (PMC) URL:[4]

  • Impact of Exposure to a Mixture of Organophosphate Esters on Adrenal Cell Phenotype, Lipidome, and Function Source: PubMed Central (PMC) URL:[2]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL:[3]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis Online URL:[1]

Sources

Methodological & Application

Quantitative HPLC-UV Method Development and Validation for 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Quality Control (QC), Stability Testing, and API Release

Introduction & Chemical Context

The compound 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate , commonly referred to as L-valine prenyl ester, presents a unique set of analytical challenges. As an α -amino acid ester, it contains a basic primary amine (pKa ~9.6), an ester linkage susceptible to hydrolysis, and a hydrophobic prenyl (3-methylbut-2-en-1-yl) tail.

From a chromatographic perspective, the molecule lacks a strong conjugated chromophore. Its UV absorbance is limited to the ester carbonyl and the isolated alkene of the prenyl group, necessitating low-wavelength UV detection (typically 210 nm)[1]. Furthermore, the basicity of the amine group can lead to severe peak tailing due to secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases. This application note details a field-proven, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the quantitative analysis of L-valine prenyl ester.

Method Development Rationale: The "Why" Behind the Protocol

To design a robust and self-validating analytical method, every chromatographic parameter must be deliberately selected to counteract the molecule's inherent vulnerabilities.

Column Selection and Silanol Suppression

Basic amines readily interact with ionized silanols ( −SiO− ) on the silica surface, causing asymmetric peaks and poor resolution. To mitigate this, we utilize a Superficially Porous Particle (SPP) C18 column with dense endcapping . SPP technology provides high efficiency at lower backpressures, while exhaustive endcapping shields the silica backbone.

Mobile Phase and pH Optimization

The selection of the mobile phase pH is the most critical parameter in this method:

  • Amine Protonation: At a pH of 2.5, the primary amine of L-valine prenyl ester is fully protonated ( −NH3+​ ).

  • Silanol Neutralization: A pH of 2.5 is well below the pKa of residual silanols (pKa ~4.5), ensuring they remain fully protonated and neutral ( −SiOH ), thereby eliminating secondary electrostatic interactions.

  • Ester Stability: Esters are highly susceptible to base-catalyzed hydrolysis. Maintaining an acidic environment during sample preparation and analysis prevents on-column degradation. We employ 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as both an acidifier and an ion-pairing reagent, further improving peak shape for the protonated amine.

Detector Selection

Because the molecule lacks an aromatic ring, UV detection must be performed at 210 nm . This requires the use of high-purity, HPLC-grade Acetonitrile (which has a lower UV cutoff than methanol) to prevent severe baseline drift during gradient elution.

MethodWorkflow Screening Phase 1: Parameter Screening Column: SPP C18 (Endcapped) Mobile Phase: Acidic (pH 2.5) Optimization Phase 2: Gradient Optimization Target: Resolution (Rs) > 2.0 Tailing Factor (Tf) < 1.5 Screening->Optimization ForcedDeg Phase 3: Forced Degradation Stressors: Acid, Base, Heat, Oxidation Goal: Peak Purity Verification Optimization->ForcedDeg Validation Phase 4: ICH Q2(R2) Validation Assess: Linearity, Accuracy, Precision ForcedDeg->Validation

Fig 1: Logical workflow for the HPLC method development and validation process.

Experimental Protocols

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis is considered valid.

Chromatographic Conditions
ParameterSpecificationRationale
Column Kinetex® C18, 150 x 4.6 mm, 2.6 µm (SPP)High efficiency; endcapped to prevent tailing.
Mobile Phase A 0.1% TFA in HPLC-grade WaterAcidifies pH to ~2.0; acts as ion-pairing agent.
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileLow UV cutoff for 210 nm detection.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.6 µm SPP.
Column Temperature 30 °CEnsures retention time reproducibility.
Detection UV at 210 nm (Bandwidth 4 nm)Captures ester and alkene absorbance.
Injection Volume 10 µLBalances sensitivity and column loading.
Diluent Water:Acetonitrile (80:20, v/v) + 0.05% TFAMatches initial gradient conditions; stabilizes ester.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)

  • 2.0 - 10.0 min: 5% 60% B (Linear gradient to elute the hydrophobic prenyl ester)

  • 10.0 - 12.0 min: 60% 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of L-valine prenyl ester reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent. Note: Sonication should not exceed 5 minutes to prevent thermal degradation.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of 100 µg/mL in the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) in five replicates. The system is valid only if:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor (USP): ≤1.5

  • Theoretical Plates (N): ≥10,000

Forced Degradation & Stability-Indicating Capability

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate degradation products. L-valine prenyl ester is highly susceptible to hydrolysis, yielding L-valine and prenol. Furthermore, under oxidative or high-heat conditions, L-valine derivatives can undergo Strecker degradation, yielding isobutyraldehyde (IBA)[2].

DegradationPathway Parent L-Valine Prenyl Ester (Active API) Hydrolysis Hydrolysis (Acid/Base/Moisture) Parent->Hydrolysis Valine L-Valine (Polar Degradant) Hydrolysis->Valine Prenol Prenol (Hydrophobic Degradant) Hydrolysis->Prenol Strecker Strecker Degradation (Heat/Oxidation) Valine->Strecker IBA Isobutyraldehyde (Volatile Degradant) Strecker->IBA

Fig 2: Primary degradation pathways of L-valine prenyl ester under stress conditions.

Protocol for Base Hydrolysis (Worst-Case Scenario):

  • Transfer 5.0 mL of Stock Solution (1.0 mg/mL) to a 50 mL flask.

  • Add 5.0 mL of 0.1 N NaOH. Stir at room temperature for 2 hours.

  • Neutralize with 5.0 mL of 0.1 N HCl.

  • Dilute to volume with Diluent and inject. Expected Result: A significant reduction in the API peak area, with new peaks corresponding to L-valine (eluting early in the void/highly polar region) and prenol (eluting later due to the hydrophobic carbon chain). The method must demonstrate a resolution ( Rs​ ) >2.0 between the API and all degradants.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [3]. The summarized validation data below demonstrates that the method is fit for its intended purpose.

Validation ParameterICH Q2(R2) RequirementObserved ResultPass/Fail
Specificity No interference from blank/degradantsPeak purity angle < Purity thresholdPASS
Linearity (Range) R2≥0.999 (25% to 150% of target) R2=0.9998 (25 - 150 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%PASS
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%PASS
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 1.12%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPASS

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link][3]

  • Study on drug substance degradation under headspace GC conditions of residual solvent analysis. Royal Society of Chemistry (RSC). (Provides mechanistic insight into the Strecker degradation of L-valine esters to isobutyraldehyde).[Link][2]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing (SCIRP). (Demonstrates the necessity of low-UV detection and acidic mobile phases for valine derivatives).[Link][1]

Sources

Application Notes and Protocols for the Use of 3-Methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone for the chemical synthesis of peptides in both academic research and industrial drug development.[1] The success of SPPS relies heavily on the strategic use of protecting groups to ensure the selective formation of peptide bonds.[2] An orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions, is paramount for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures.[3][4]

This application note details the use of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, the prenyl ester of L-valine (Fmoc-Val-OPren), as a C-terminal protecting group in Fmoc-based SPPS. The prenyl ester offers an additional layer of orthogonality, as it is stable to the basic conditions used for Fmoc-group removal and the acidic conditions used for the cleavage of many common side-chain protecting groups.[5] Its removal is achieved under mild conditions using a palladium(0) catalyst, allowing for the selective deprotection of the C-terminus while the peptide remains anchored to the solid support. This strategy is particularly valuable for on-resin cyclization or for the synthesis of protected peptide fragments for convergent synthesis approaches.

Chemical Structures

Key Chemical Structures cluster_0 Fmoc-Val-OPren cluster_1 2-Chlorotrityl Chloride Resin cluster_2 Pd(PPh₃)₄ Fmoc_Val_OPren Resin Catalyst

Caption: Key chemical structures involved in the SPPS strategy.

PART 1: Synthesis of N-α-Fmoc-L-valine prenyl ester (Fmoc-Val-OPren)

The starting material, Fmoc-Val-OPren, can be synthesized from commercially available Fmoc-L-valine and prenyl alcohol.

Protocol 1: Synthesis of Fmoc-Val-OPren
StepProcedureNotes
1 Dissolve Fmoc-L-valine (1.0 eq) in anhydrous dichloromethane (DCM).Ensure all glassware is thoroughly dried.
2 Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).The reaction mixture will become cloudy as dicyclohexylurea (DCU) precipitates.
3 Add prenyl alcohol (1.2 eq) to the mixture.
4 Stir the reaction at room temperature for 4-6 hours.Monitor the reaction progress by thin-layer chromatography (TLC).
5 Filter off the precipitated DCU and wash the solid with DCM.
6 Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.This removes unreacted starting materials and byproducts.
7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
8 Purify the crude product by silica gel column chromatography.A gradient of ethyl acetate in hexanes is typically effective.
9 Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Solid-Phase Peptide Synthesis Workflow

The overall workflow involves loading the Fmoc-Val-OPren onto a suitable resin, followed by standard Fmoc-SPPS cycles, on-resin deprotection of the prenyl ester, and final cleavage of the peptide from the resin.

SPPS Workflow with Prenyl Ester Protection A 1. Loading of Fmoc-Val-OPren onto 2-Chlorotrityl Chloride Resin B 2. Standard Fmoc-SPPS Cycles (Deprotection and Coupling) A->B C 3. On-Resin Deprotection of Prenyl Ester (Palladium-Catalyzed Cleavage) B->C D 4. Optional On-Resin Modification (e.g., Cyclization) C->D Optional E 5. Final Cleavage from Resin and Side-Chain Deprotection C->E D->E F Purified Peptide E->F

Caption: Overall workflow for SPPS using C-terminal prenyl ester protection.

Protocol 2: Loading of Fmoc-Val-OPren onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is recommended due to its high acid lability, which allows for mild cleavage conditions and minimizes racemization during the loading of the first amino acid.[6]

StepProcedureNotes
1 Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.[7]Proper swelling is crucial for efficient loading.
2 In a separate flask, dissolve Fmoc-Val-OPren (1.0-1.5 eq relative to resin loading) in anhydrous DCM. A minimal amount of DMF can be added to aid dissolution.[7][8]Ensure the amino acid derivative is fully dissolved.
3 Add N,N-diisopropylethylamine (DIPEA) (2.0 eq relative to the amino acid derivative) to the amino acid solution.[7]
4 Add the amino acid/DIPEA solution to the swollen resin.
5 Agitate the mixture at room temperature for 1-2 hours.[7]The reaction can be monitored using the Kaiser test on a small sample of resin (will be negative upon completion).
6 To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and continue to agitate for 15-30 minutes.[8]This prevents unwanted side reactions in subsequent steps.
7 Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).[6]Thorough washing is essential to remove excess reagents.
8 Dry the resin under vacuum to a constant weight.
9 Determine the loading of the resin spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[6]
Protocol 3: Standard Fmoc-SPPS Cycles

Following the loading of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.[9]

StepProcedureNotes
1. Fmoc Deprotection Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.[6]
2. Washing Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct.Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Coupling In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent such as HBTU/HOBt or HATU (3-5 eq) and DIPEA (6-10 eq) in DMF. Add the activated amino acid solution to the resin.Allow the coupling reaction to proceed for 1-2 hours.
4. Washing Wash the resin with DMF (3x) and DCM (3x).Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
5. Repeat Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

PART 3: Orthogonal Deprotection of the Prenyl Ester

The key step in this strategy is the selective removal of the C-terminal prenyl ester while the peptide remains attached to the resin and side-chain protecting groups remain intact. This is achieved through palladium(0)-catalyzed cleavage.[10]

Orthogonal Deprotection Scheme Peptide Resin-Peptide-(Side-Chain-PG) -Val-OPren (N-Fmoc) Piperidine Piperidine/DMF Fmoc Fmoc Piperidine->Fmoc Cleaves TFA TFA Cocktail SideChainPG Side-Chain PG (Boc, tBu, Trt) TFA->SideChainPG Cleaves Pd Pd(PPh₃)₄ / Scavenger Prenyl Prenyl Ester Pd->Prenyl Cleaves

Sources

preparation of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate from L-valine and prenyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of amino acid prenyl esters, specifically 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly known as prenyl L-valinate), is a critical transformation in medicinal chemistry. Prenyl esters serve as vital lipophilic prodrug moieties and are key intermediates in the total synthesis of complex, biologically active natural products such as the antiviral macrocycles and (−)-Muscoride A[1].

This application note details a highly optimized, self-validating three-step protocol for synthesizing the free base of prenyl L-valinate from L-valine and prenyl alcohol.

Expertise & Experience: The Mechanistic Causality

Direct Fischer esterification (e.g., refluxing the amino acid and alcohol with p -toluenesulfonic acid) is fundamentally incompatible with this substrate pairing. Prenyl alcohol (3-methyl-2-buten-1-ol) is an allylic alcohol; under strongly acidic conditions and elevated temperatures, it rapidly undergoes dehydration to isoprene or destructive allylic rearrangement[1].

To bypass this, we employ a mild Protection-Coupling-Deprotection sequence:

  • Protection: The α -amino group of L-valine is masked using Boc anhydride to prevent self-condensation.

  • Steglich Esterification: The ester linkage is forged using EDC·HCl and DMAP at ambient temperature[2]. EDC is explicitly chosen over DCC because its urea byproduct is water-soluble, allowing for a self-validating aqueous workup that eliminates the need for exhaustive silica gel chromatography.

  • Controlled Deprotection: Cleavage of the Boc group is achieved using 4M HCl in dioxane. While Trifluoroacetic acid (TFA) is frequently cited for Boc removal[2], highly concentrated TFA poses a risk of cleaving sensitive allylic esters. HCl in dioxane ensures a cleaner conversion directly to the stable hydrochloride salt.

Reaction Workflow

G A L-Valine (Starting Material) B Boc Protection (Boc2O, NaOH, H2O/THF) A->B C Boc-L-Val-OH (Protected Intermediate) B->C 95% Yield D Steglich Esterification (Prenyl alcohol, EDC·HCl, DMAP, DCM) C->D E Boc-L-Val-O-Prenyl (Ester Intermediate) D->E 85-90% Yield F Acidic Deprotection (4M HCl in Dioxane) E->F G Prenyl L-Valinate HCl (Stable Amine Salt) F->G Quantitative H Mild Neutralization (Sat. NaHCO3) G->H I 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (Final Free Base) H->I Use Immediately

Workflow for the synthesis of prenyl L-valinate via Boc-protection and EDC coupling.

Quantitative Data & Experimental Parameters

Table 1: Stoichiometry and Reagent Causality
ReagentEquivalentsFunction / Causality
L-Valine 1.00Amino acid starting material.
Boc₂O 1.10Electrophile for amine protection.
Prenyl Alcohol 1.20Nucleophile for esterification; slight excess ensures complete consumption of the acid.
EDC·HCl 1.20Primary coupling agent; activates the carboxylic acid.
DMAP 0.20Nucleophilic catalyst; prevents rearrangement of the O-acylisourea to an unreactive N-acylurea.
4M HCl in Dioxane 10.0Acidic deprotection reagent; chosen over TFA to protect the allylic ester and yield a crystalline salt.
Table 2: Expected Quantitative Outcomes
StepReaction TimeTemp (°C)Expected YieldPurity (Expected)
1. Boc Protection 16 h0 → 2592 - 95%>98% (White solid)
2. Esterification 12 h0 → 2585 - 90%>95% (Colorless oil)
3. Deprotection 2 h25Quantitative>98% (White powder)

Step-by-Step Methodologies

Step 1: N-Boc Protection of L-Valine
  • Dissolution: Suspend L-valine (10.0 g, 85.4 mmol) in a mixture of THF (100 mL) and 1M aqueous NaOH (90 mL, 90.0 mmol). Cool the biphasic mixture to 0 °C using an ice bath.

  • Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 20.5 g, 93.9 mmol) in THF (20 mL) and add it dropwise to the rapidly stirring reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 16 hours.

  • Workup: Concentrate the mixture in vacuo to remove the THF. Wash the remaining aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M KHSO₄ (aq) at 0 °C. Extract the resulting white precipitate with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-L-Val-OH as a white solid.

Step 2: EDC/DMAP-Mediated Esterification
  • Activation: Dissolve Boc-L-Val-OH (10.0 g, 46.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Reagent Addition: Add prenyl alcohol (4.75 g, 55.2 mmol), followed by DMAP (1.12 g, 9.2 mmol). Finally, add EDC·HCl (10.6 g, 55.2 mmol) in three portions over 15 minutes[2].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 11 hours.

  • Self-Validating Workup: Dilute the reaction with DCM (100 mL). Wash the organic layer sequentially with 1M KHSO₄ (2 × 50 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid, and brine (50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield Boc-L-Val-O-Prenyl as a pale yellow/colorless oil. Note: The water-soluble EDC-urea byproduct is completely removed during the aqueous washes, eliminating the need for column chromatography.

Step 3: Deprotection and Free Base Generation

Trustworthiness Check: Free α -amino esters of sterically hindered amino acids are highly susceptible to intermolecular aminolysis, spontaneously cyclizing into diketopiperazines (DKPs) upon standing. It is strictly recommended to isolate the intermediate as the hydrochloride salt and perform the final neutralization immediately prior to downstream use.

  • Deprotection: Dissolve Boc-L-Val-O-Prenyl (10.0 g, 35.0 mmol) in a minimal amount of anhydrous DCM (20 mL). Add 4M HCl in dioxane (87.5 mL, 350 mmol) dropwise at room temperature.

  • Propagation: Stir the mixture vigorously for 2 hours. The evolution of CO₂ gas will cease when the reaction is complete.

  • Salt Isolation: Concentrate the mixture in vacuo to a thick residue. Triturate the residue with cold diethyl ether (50 mL) to precipitate Prenyl L-valinate hydrochloride as a white crystalline solid. Filter and dry under high vacuum.

  • Free Base Generation (Just-in-Time): Suspend the hydrochloride salt in DCM (50 mL) and wash with ice-cold saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<25 °C) to yield the target 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate as a free base. Use immediately.

Analytical Validation (Expected Results)

To ensure the integrity of the synthesized product, validate the final free base using ¹H NMR spectroscopy. The integration of the prenyl olefinic proton against the valine α -proton is the definitive marker of successful coupling.

Table 3: Key ¹H NMR (400 MHz, CDCl₃) Spectral Markers
Chemical Shift (ppm)Multiplicity & CouplingIntegrationAssignment
5.35 Triplet ( J = 7.0 Hz)1HPrenyl =CH
4.65 Doublet ( J = 7.0 Hz)2HPrenyl O-CH
3.30 Doublet ( J = 5.0 Hz)1HValine α -CH
2.05 Multiplet1HValine β -CH
1.76 & 1.71 Singlets3H eachPrenyl -CH ₃ (gem-dimethyl)
1.50 Broad Singlet2HAmine -NH ₂ (exchanges with D₂O)
0.98 & 0.90 Doublets ( J = 6.8 Hz)3H eachValine -CH ₃ (isopropyl)

Sources

Troubleshooting & Optimization

preventing spontaneous hydrolysis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for ensuring the long-term stability of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (also known as prenyl valinate). This document is designed for researchers, scientists, and drug development professionals who handle this and similar labile amino acid esters. Our goal is to provide you with the scientific rationale and practical protocols needed to prevent spontaneous hydrolysis and maintain the integrity of your compound during long-term storage.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of prenyl valinate.

Q1: What is spontaneous hydrolysis and why is this specific molecule susceptible?

A: Spontaneous hydrolysis is the chemical breakdown of a compound by reaction with water, without the need for a catalyst.[1] Prenyl valinate is an ester, a functional group known to be susceptible to this reaction. The ester bond in your molecule is formed between the carboxylic acid of L-valine and the alcohol 3-methylbut-2-en-1-ol (prenol). In the presence of water, this bond can cleave, reverting the molecule back to its constituent acid and alcohol.[2][3] The presence of the amino group from the valine moiety can further complicate stability depending on the surrounding pH.[4]

Q2: What are the primary degradation products I should expect to see?

A: The hydrolysis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate yields two primary products:

  • (2S)-2-amino-3-methylbutanoic acid (L-valine)

  • 3-methylbut-2-en-1-ol (Prenol)

Monitoring the appearance of these compounds is a direct way to quantify the extent of degradation.

Caption: The hydrolysis reaction of Prenyl Valinate.

Q3: What are the key environmental factors that accelerate hydrolysis?

A: Three primary factors will significantly increase the rate of hydrolysis:

  • Moisture: As a direct reactant, the presence of water is the most critical factor. Even ambient humidity can be sufficient to cause degradation over time, especially for hygroscopic (water-absorbing) materials.[2][5][6]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction.[1][7][8] Storing the compound at reduced temperatures is a crucial step in slowing down this degradation pathway.

  • pH (especially in solution): Hydrolysis of esters is catalyzed by both acid and base.[3][9] For an amino acid ester, the pH is particularly critical. At low pH, the amino group is protonated (-NH3+), and the ester is susceptible to acid-catalyzed hydrolysis. At high pH, the reaction is base-catalyzed and often irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.[9] A neutral pH is generally preferred, but the isoelectric point of the specific amino acid ester is the point of lowest net charge and often a point of relative stability.[10]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve stability issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks appear in HPLC/LC-MS analysis, corresponding to L-Valine and/or Prenol. Spontaneous hydrolysis has occurred.1. Review Storage Conditions: Immediately verify that the compound is being stored under the recommended conditions (see Table 2). Exposure to ambient air and moisture, even for short periods, can initiate hydrolysis.[11] 2. Check Container Seal: Ensure the container is sealed with a high-quality, airtight closure. Parafilm can provide an extra barrier. 3. Quantify Degradation: Use the analytical results to establish a baseline degradation rate. This will inform how quickly you need to use the material.
Compound stored as a solid in a standard -20°C freezer still shows degradation. Freezers can be high-humidity environments.[11] Temperature cycling from opening and closing the freezer door can cause condensation to form on the container, which can be drawn inside if the seal is imperfect.1. Use a Desiccator: Store the primary, sealed container inside a desiccator, even within the freezer.[11][12] The desiccant will capture any incidental moisture. 2. Aliquot the Material: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to ambient conditions, reducing the chance for moisture ingress.[13]
The physical appearance of the solid compound has changed (e.g., clumping, discoloration). Moisture absorption. Clumping is a classic sign that a hygroscopic powder has been exposed to water.[14]1. Handle in a Controlled Environment: Weigh and handle the compound in a glove box under an inert atmosphere (Nitrogen or Argon) or, at a minimum, in a low-humidity environment. 2. Discard if Necessary: If significant clumping has occurred, the material's purity is compromised. It is often best to discard the vial and use a fresh aliquot to ensure experimental reproducibility.
Compound stored in solution (e.g., DMSO, buffer) degrades rapidly. Solvents, unless scrupulously dried, contain trace amounts of water that will facilitate hydrolysis. Buffers are aqueous by nature and will promote rapid degradation. The pH of the solution is also a critical catalyst.[4]1. Avoid Long-Term Solution Storage: Prepare solutions fresh for each experiment. Never store this compound in aqueous buffers for extended periods.[15] 2. Use Anhydrous Solvents: If a stock solution must be made (e.g., in DMSO), use a new, sealed bottle of anhydrous-grade solvent and store the solution at -80°C in small aliquots.[12] 3. pH Control: If an aqueous environment is unavoidable for an assay, prepare the solution immediately before use and maintain a pH near neutral (6-7) to minimize acid/base catalysis.[5]
Part 3: Recommended Protocols for Storage and Analysis

Following standardized protocols is essential for maintaining compound integrity and generating reproducible data.

Protocol 1: Optimal Long-Term Storage of Solid Prenyl Valinate

This protocol outlines the best practices for storing the compound in its solid (lyophilized powder) form to minimize hydrolysis.

Objective: To prepare and store solid prenyl valinate for maximum long-term stability.

Materials:

  • 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (solid)

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • Laboratory balance (in a low-humidity environment or glove box)

  • Parafilm or other sealing tape

  • -80°C Freezer

  • Secondary containment (e.g., freezer box)

  • Desiccator cabinet

Procedure:

  • Environment Preparation: Perform all aliquoting and weighing inside a glove box purged with inert gas or in a room with controlled low humidity (<20% RH).

  • Aliquoting: Upon receipt of the bulk compound, immediately divide it into pre-weighed, single-use amber glass vials. The goal is to create aliquots that match your typical experimental needs to avoid repeatedly opening a stock vial.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of dry Argon or Nitrogen for 10-15 seconds. This displaces atmospheric oxygen and, more importantly, moisture.[11][16]

  • Sealing: Immediately cap the vial tightly. For an additional barrier, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration/mass, and the date it was aliquoted.

  • Primary Storage: Place the sealed vials into a labeled freezer box.

  • Secondary Storage: Place the freezer box inside a desiccator containing fresh desiccant.

  • Final Placement: Store the entire desiccator in a stable -80°C freezer.[12][15] Avoid using frost-free freezers, as their temperature cycles can be detrimental to long-term stability.[17]

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to monitor for the hydrolysis of prenyl valinate.

Objective: To quantify the parent compound and its primary degradants (L-valine and prenol).

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of your reference standard prenyl valinate in an appropriate solvent (e.g., Acetonitrile/Water).

    • Prepare separate stock solutions of the expected degradants, L-valine and prenol.

    • Create a mixed standard solution containing all three compounds to confirm chromatographic resolution.

    • Generate a calibration curve for the parent compound over the expected concentration range.

  • Sample Preparation:

    • Carefully retrieve an aliquot from storage, allowing it to warm to room temperature in a desiccator before opening to prevent condensation.[13]

    • Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-based gradient from high aqueous to high organic will be needed. A typical starting point would be 95% A, ramping to 95% B over 15-20 minutes. This will be necessary to elute the non-polar prenol and the polar L-valine in the same run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[18]

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at ~210 nm (for the ester/amide bond) and a secondary wavelength if applicable (e.g., for the prenyl double bond). A Diode Array Detector (DAD) is ideal.[18]

  • Data Analysis:

    • Integrate the peak area of the parent compound and any peaks corresponding to the degradants.

    • Calculate the purity of the sample using the area percent method: Purity % = (Area_Parent / (Area_Parent + Sum(Area_Impurities))) * 100.

    • Compare the purity results over time for samples stored under different conditions to determine the stability profile.

Caption: Workflow for HPLC-based stability assessment.

Part 4: Summary of Recommended Storage Conditions

For quick reference, the optimal and acceptable storage conditions are summarized below.

Parameter Optimal Condition Acceptable (Short-Term) Rationale
Temperature -80°C -20°CSignificantly slows the rate of chemical reactions, including hydrolysis.[1][15]
Atmosphere Inert Gas (Argon/Nitrogen) Ambient (if exposure is brief)Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[11][16]
Container Amber Glass Vial with PTFE-lined cap Clear glass vialProtects from light (photodegradation) and provides an excellent chemical-resistant seal.
Secondary Containment In a Desiccator Sealed freezer boxActively removes any moisture that permeates the primary container's seal over time.[12]
Form Solid (Lyophilized Powder) N/A (Do not store in solution)Minimizes molecular mobility and eliminates water as a solvent, drastically reducing hydrolysis rates.[1]

By understanding the chemical vulnerabilities of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate and implementing these rigorous storage and handling protocols, you can ensure the long-term integrity of your material, leading to more reliable and reproducible scientific outcomes.

References
  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Dow. (2017, October 10). Improving the Hydrolytic Stability of Natural & Synthetic Esters using Polyalkylene Glycols.
  • AADE. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
  • Fersht, A. R., & Requena, Y. (1971). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Wolfenden, R., & Yuan, Y. (1991).
  • Kaigorodov, G. D., & Grigor'eva, G. P. (1983). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
  • Karaman, R. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
  • D'Arcy, D. M. (2010, October 9).
  • Power System Technology. (n.d.).
  • Roy, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies.
  • Lubrication Explained. (2021, August 23). How does water destroy lubricants?! Hydrolysis of esters explained. YouTube.
  • Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-5.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Creative Biolabs. (n.d.). Peptide Storage Guide.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
  • Clark, J. (n.d.). The acid-base behaviour of amino acids. Chemguide.
  • Kim, J. B., et al. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC.
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.

Sources

Technical Support Center: A Guide to Improving Reaction Yield in 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize overall reaction yields. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, the prenyl ester of L-valine, presents a unique set of challenges primarily due to the inherent properties of the starting materials. L-valine, an α-amino acid, is zwitterionic at neutral pH, and its amino group is a potent nucleophile that can lead to unwanted side reactions, such as amide formation. Furthermore, the steric hindrance from the isopropyl group of valine can impede the esterification reaction. Prenyl alcohol, while a primary alcohol, can be sensitive to strongly acidic conditions, which are often employed in classical esterification methods.

This guide will focus on modern, mild esterification techniques that are well-suited to overcome these challenges, namely the Steglich and Mitsunobu reactions. We will explore the necessity of N-protection for the L-valine starting material and provide detailed protocols and troubleshooting advice to maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a simple Fischer-Speier esterification for this synthesis?

A1: While Fischer-Speier esterification is a classic method, it typically requires strong acid catalysts (like sulfuric acid) and high temperatures.[1] These harsh conditions can lead to several undesirable side reactions with your substrates. Prenyl alcohol may undergo acid-catalyzed rearrangement or elimination. Furthermore, without protection, the amino group of L-valine would be protonated, but side reactions involving the amino group can still occur. For sensitive substrates, milder methods like Steglich or Mitsunobu esterification are generally preferred.[1]

Q2: Is it necessary to protect the amino group of L-valine before the esterification?

A2: Yes, protecting the amino group is crucial for a successful and high-yielding synthesis. The unprotected amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid, leading to the formation of di- or polypeptides as byproducts. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the amino group of L-valine. It is stable under the conditions of Steglich and Mitsunobu esterification and can be removed under acidic conditions that are typically mild enough to not affect the final ester product.[2]

Q3: What are the main differences between the Steglich and Mitsunobu reactions for this synthesis?

A3: Both are excellent methods for mild esterification. The key differences lie in their mechanisms and byproducts:

  • Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] The main byproduct is a urea derivative (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[3]

  • Mitsunobu Reaction: This reaction utilizes a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[4] It proceeds with inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the achiral prenyl alcohol. The main byproducts are triphenylphosphine oxide (TPPO) and a hydrazine derivative, which are typically removed by chromatography or crystallization.[5]

The choice between the two often comes down to the specific substrate and the ease of purification of the final product from the respective byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time. For sterically hindered couplings, such as with L-valine, longer reaction times may be necessary.[6]
Degradation of reagents Ensure that all reagents are fresh and of high purity. Carbodiimides like DCC and EDC are moisture-sensitive. Azodicarboxylates (DEAD, DIAD) can degrade over time. Use freshly opened bottles or properly stored reagents.
Suboptimal reaction temperature Steglich esterifications are typically run at room temperature.[3] Mitsunobu reactions are often initiated at 0 °C and then allowed to warm to room temperature.[4] Ensure proper temperature control.
Steric hindrance The bulky isopropyl group of valine can slow down the reaction. Using a more potent coupling reagent in Steglich esterification, or ensuring sufficient reaction time in both methods, can help overcome this.[6]
Incorrect order of reagent addition (Mitsunobu) The order of addition can be critical. A common and often successful procedure is to dissolve the Boc-L-valine, prenyl alcohol, and triphenylphosphine in an appropriate solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate (DEAD or DIAD).[4]
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Recommended Solution
N-acylurea formation (Steglich) This side product arises from the rearrangement of the O-acylisourea intermediate and is more prevalent in slow reactions.[7] Ensure that the DMAP catalyst is present in the correct amount (typically 5-10 mol%) as it helps to minimize this side reaction.[7]
Formation of amides/peptides This indicates incomplete protection of the amino group of L-valine. Ensure that the Boc-protection of L-valine is complete before proceeding with the esterification.
Unreacted starting materials If the reaction has not gone to completion, you will have unreacted Boc-L-valine and prenyl alcohol. These can typically be separated from the product by column chromatography.
Byproducts from the coupling reagents In Steglich esterification, dicyclohexylurea (DCU) is a common byproduct. It is largely insoluble in many organic solvents and can be removed by filtration.[8] In the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are the main byproducts. These are typically removed by column chromatography.[5]
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Co-elution of product and byproducts Triphenylphosphine oxide (TPPO) from the Mitsunobu reaction can sometimes be difficult to separate from the desired product by column chromatography. Several strategies can be employed for its removal, including precipitation with a non-polar solvent like hexane or diethyl ether, or by forming a complex with ZnCl₂.[5]
Product is water-soluble If the final deprotected amino acid ester is being purified, its polarity might make extraction into organic solvents difficult. In such cases, reverse-phase chromatography might be a more suitable purification method.
Oily product that won't crystallize Impurities can often prevent crystallization. Ensure high purity of the product through careful column chromatography. If the product is still an oil, it may be its natural state at room temperature.

Experimental Protocols

Synthesis of N-Boc-L-valine

Before proceeding to the esterification, the amino group of L-valine must be protected.

Materials:

  • L-valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-valine in a 1 M NaOH solution and cool the mixture to 0 °C.

  • Add a solution of Boc₂O in dioxane dropwise to the cooled amino acid solution while maintaining the pH between 9 and 10 with the addition of 1 M NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a non-polar solvent like hexane to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.

Protocol 1: Steglich Esterification of N-Boc-L-valine with Prenyl Alcohol

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BocVal Boc-L-valine OAI O-Acylisourea Intermediate BocVal->OAI + DCC Prenol Prenyl Alcohol DCC DCC DMAP DMAP ActiveEster N-Acylpyridinium Ion (Active Ester) OAI->ActiveEster + DMAP DCU Dicyclohexylurea (DCU) OAI->DCU ActiveEster->DMAP Product Boc-L-valine Prenyl Ester ActiveEster->Product + Prenyl Alcohol

Caption: Workflow of the Steglich Esterification.

Materials:

  • N-Boc-L-valine

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-L-valine (1.0 eq.) in anhydrous DCM, add prenyl alcohol (1.2 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexane is a good starting point) to afford the pure Boc-protected prenyl ester.

Protocol 2: Mitsunobu Reaction of N-Boc-L-valine with Prenyl Alcohol

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocVal Boc-L-valine Prenol Prenyl Alcohol PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Prenyl Alcohol Hydrazine Hydrazine Derivative Betaine->Hydrazine Product Boc-L-valine Prenyl Ester Alkoxyphosphonium->Product + Boc-L-valine anion TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu Reaction.

Materials:

  • N-Boc-L-valine

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-L-valine (1.5 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Add prenyl alcohol (1.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove. A gradient elution with ethyl acetate in hexane is a common method.

Protocol 3: Deprotection of the Boc Group

Materials:

  • Boc-protected prenyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected prenyl ester in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete deprotection.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude amino acid ester salt can be purified by recrystallization or used directly in the next step. To obtain the free amine, a basic workup can be performed.[9]

Data Presentation

While experimental data for the specific target molecule is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts for the N-Boc protected intermediate, which are crucial for reaction monitoring and product characterization.

Table 1: Predicted NMR Data for 3-methylbut-2-en-1-yl (2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoate

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-α~4.1d1HCH-N
H-β~2.1m1HCH-(CH₃)₂
H-γ~0.9-1.0d6HCH-(CH₃)₂
Boc~1.4s9HC(CH₃)₃
Prenyl CH₂~4.6d2HO-CH₂
Prenyl CH~5.3t1HC=CH
Prenyl CH₃~1.7s6HC=(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (ester)~172Ester carbonyl
C=O (Boc)~155Boc carbonyl
C-α~60CH-N
C-β~31CH-(CH₃)₂
C-γ~18-19CH-(CH₃)₂
Boc C~80C(CH₃)₃
Boc CH₃~28C(CH₃)₃
Prenyl O-CH₂~62O-CH₂
Prenyl C=~140C=(CH₃)₂
Prenyl =CH~120C=CH
Prenyl CH₃~18, 26C=(CH₃)₂

Note: Predicted chemical shifts can vary depending on the solvent and other experimental conditions. These values should be used as a guide for spectral interpretation.

References

  • Byrne, P. A., et al. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Org. Biomol. Chem., 10, 3531-3537. [Link]

  • Multistep synthesis of a valsartan precursor in continuous flow. (2019). Journal of Flow Chemistry, 9(3), 161-169. [Link]

  • PubChem. 3-Methylbutan-2-yl 2-(aminomethyl)butanoate. [Link]

  • A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Molecules, 15(3), 1751-1758. [Link]

  • European Commission. (2019). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]

  • Alternative synthesis of Valsartan via Negishi coupling. (2011). Der Pharma Chemica, 3(6), 334-340. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). Dalton Transactions, 46(10), 3245-3256. [Link]

  • PubChem. [(2R)-3-methylbutan-2-yl] (2R)-2-amino-3-methylbutanoate. [Link]

  • Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. [Link]

  • Mitsunobu reaction. In Wikipedia. [Link]

  • Fischer–Speier esterification. In Wikipedia. [Link]

  • A process for the preparation of N-[{2"-cyanobiphenyl-4-yl) methyl]-(L)-valine alkyl ester or a salt thereof.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2010). Letters in Organic Chemistry, 7(1), 40-42. [Link]

  • The Esterification of Acylated α-Amino Acids. (1948). Journal of the American Chemical Society, 70(10), 3569-3569. [Link]

  • (2S)-2-Amino-3-methylbutanoic acid methyl ester. ChemBK. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Mitsunobu Reaction. (2019). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024). Reddit. [Link]

  • Steglich esterification. In Wikipedia. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Heliyon, 9(12), e23416. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Catalysts, 12(11), 1480. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2016). Journal of Molecular Catalysis A: Chemical, 423, 377-382. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(19), 5971. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (2001). Molecules, 6(12), 963-969. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4785. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2016). Molecules, 21(11), 1569. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(17), 6405-6413. [Link]

  • Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir. (2016). Tetrahedron, 72(22), 2896-2901. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. (2022). [Link]

  • Steglich Esterification with EDC : r/OrganicChemistry. (2024). Reddit. [Link]

  • Preparation method of L-valine methyl ester hydrochloride. (2010).
  • N-tert-BUTOXYCARBONYL-L-ALANINE. Organic Syntheses. [Link]

  • L-Valine Production Solution. COFCO Technology & Industry. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. (2004). Advances in Colloid and Interface Science, 108-109, 25-49. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Esterification of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (L-Valine Prenyl Ester)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of L-Valine Prenyl Ester. This document is designed for researchers, chemists, and drug development professionals navigating the specific challenges of this esterification. The synthesis of amino acid esters is a cornerstone of peptide chemistry and pharmaceutical development, serving as crucial intermediates and prodrugs.[1]

The esterification of L-Valine with prenyl alcohol (3-methylbut-2-en-1-ol) presents a unique set of challenges that demand careful catalyst selection. The primary obstacles arise from the inherent properties of the reactants:

  • The Amino Acid (L-Valine): As a zwitterionic molecule with a nucleophilic primary amino group, it is prone to side reactions, such as intermolecular amide bond formation, when using non-selective activation methods.[2]

  • The Alcohol (Prenyl Alcohol): The prenyl moiety contains an alkene that is susceptible to degradation or rearrangement under harsh acidic conditions. Furthermore, prenyl esters themselves can be labile and prone to cleavage with certain strong acids.[3]

This guide provides a structured approach to catalyst selection, detailed troubleshooting, and validated protocols to help you maximize yield, purity, and stereochemical integrity.

Core Challenges in L-Valine Prenyl Ester Synthesis

The following diagram illustrates the desired reaction pathway versus potential pitfalls that must be managed through careful optimization.

sub L-Valine + Prenyl Alcohol prod Desired Product: L-Valine Prenyl Ester sub->prod Target Esterification side_react Side Reactions (e.g., N-acylation, polymerization) sub->side_react Unprotected -NH2 decomp Prenyl Group Degradation/Cleavage sub->decomp Strong Acid Catalysis racem Racemization at α-carbon prod->racem Harsh Conditions (Strong Acid/Base) hydrolysis Product Hydrolysis (during workup) prod->hydrolysis Aqueous Acid/Base Workup

Caption: Key challenges in the esterification of L-Valine with prenyl alcohol.

Catalyst Selection Guide

The choice of catalyst is the most critical parameter for this transformation. The ideal catalyst must be effective at promoting esterification without inducing degradation of the acid-sensitive prenyl group or causing racemization. We have categorized the primary catalytic systems and summarized their suitability.

Catalyst System Comparison
Catalytic SystemKey ReagentsAdvantagesDisadvantagesSuitability for L-Valine Prenyl Ester
Enzymatic Lipase (e.g., CAL-B), ProteaseHigh selectivity (chemo-, enantio-), mild conditions (neutral pH, low temp.), no racemization, environmentally friendly.[4][5]Slower reaction times, requires optimization of solvent and water activity, higher initial catalyst cost.Highly Recommended
Thionyl Chloride Thionyl Chloride (SOCl₂) in MethanolHigh-yielding, effective for amino acids, forms stable hydrochloride salt product.[2][6]Generates HCl in situ (harsh), requires excess toxic reagent, workup can be challenging.Recommended with Caution
Coupling Agents EDC, DCC, DMAPMild conditions, suitable for sensitive substrates, good yields.[2]Stoichiometric amounts of reagents needed, byproduct removal (e.g., DCU) can be difficult, higher cost.Recommended
Strong Acid (Fischer) H₂SO₄, p-TsOHInexpensive, simple setup, effective for simple esters.[7]NOT RECOMMENDED . Harsh acidic conditions can cleave the prenyl ester product[3], degrade the prenyl group, and cause racemization.[8]Not Recommended
Solid Acid Amberlyst-15Catalyst is easily removed by filtration, can be regenerated and reused.[8]Can still be strongly acidic, potentially causing prenyl degradation, slower reaction rates.Feasible, but requires screening
Decision Workflow for Catalyst Selection

Use this workflow to determine the most appropriate starting point for your experiment.

G start Start: Synthesize L-Valine Prenyl Ester q1 Is preserving stereochemical purity the #1 priority? start->q1 q2 Are you equipped for biocatalysis optimization (solvent, temp. screening)? q1->q2 Yes q3 Is the final product acceptable as a hydrochloride salt? q1->q3 No rec1 Recommendation: Use Enzymatic Catalysis (e.g., Lipase) q2->rec1 Yes rec2 Recommendation: Use Coupling Agents (EDC/DMAP) q2->rec2 No q3->rec2 No rec3 Recommendation: Use SOCl₂ Method q3->rec3 Yes warn Warning: Avoid Strong Acid (Fischer Esterification) rec1->warn rec2->warn rec3->warn

Caption: Decision tree for selecting an esterification catalyst.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and workup of L-Valine Prenyl Ester in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a common issue stemming from several factors, often dependent on your chosen method.

  • For All Methods (Workup Issue): The most frequent cause of low yield is the hydrolysis of the ester product back to L-Valine during the aqueous workup.[9] The ester bond is susceptible to both acid- and base-catalyzed cleavage. See Q3 for a detailed solution.

  • For Enzymatic Catalysis:

    • Suboptimal Water Activity: Lipases require a minimal amount of water to maintain their active conformation, but excess water will favor hydrolysis over esterification.[10] Try adding molecular sieves or performing the reaction in a low-polarity organic solvent like toluene or hexane.

    • Incorrect Temperature: While reactions are often run at 30-50°C, higher temperatures can denature the enzyme.[11] Verify the optimal temperature for your specific lipase.

    • Poor Enzyme-Substrate Interaction: L-Valine's poor solubility in non-polar organic solvents can be limiting. Consider using a co-solvent like tert-butanol to improve solubility.

  • For Chemical Catalysis (SOCl₂ or Coupling Agents):

    • Incomplete Reaction: The reaction may not have reached completion. Monitor progress carefully using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.

    • Reagent Degradation: Coupling agents like EDC can be moisture-sensitive. Ensure all reagents and solvents are anhydrous.

Q2: Do I need to protect the amino group of L-Valine before starting?

A2: It is highly recommended, especially for chemical methods. The primary amino group is a strong nucleophile that can compete with the alcohol, leading to unwanted amide bond formation and polymerization.[2]

  • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard choice.

  • Important Caveat: The Boc group is acid-labile. This is another major reason to avoid strong acid catalysis (Fischer esterification), as it can cleave the protecting group.[2]

  • Enzymatic Exception: One of the significant advantages of enzymatic catalysis is its high chemoselectivity. Some lipases and proteases can selectively catalyze the esterification of the carboxylic acid in the presence of an unprotected amino group, potentially eliminating the need for protection/deprotection steps.[12]

Q3: I suspect my product is decomposing during workup. What is the correct procedure to prevent ester hydrolysis?

A3: This is a critical step for yield preservation. Unwanted hydrolysis during workup is often the biggest source of product loss.[9] The goal is to neutralize the catalyst and remove unreacted starting materials quickly and under conditions that minimize hydrolysis.

  • Use Ice-Cold Solutions: Perform all aqueous washes with ice-cold water and solutions. This dramatically slows the rate of hydrolysis.[9]

  • Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) for neutralization. This will rapidly saponify (irreversibly hydrolyze) your ester.[9][13]

  • Use a Weak Base: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the reaction mixture.[9] Add it slowly until effervescence ceases.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Perform extractions and separations efficiently.

  • Dry Thoroughly: After the final wash, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can cause hydrolysis upon storage.

Caption: Recommended workup workflow to prevent ester hydrolysis.

Q4: How can I avoid racemization of the chiral center?

A4: Maintaining the (S)-configuration of L-Valine is critical.

  • Best Method: Enzymatic catalysis is the superior choice as it operates under mild, neutral conditions and is inherently stereospecific, virtually eliminating the risk of racemization.[12][14]

  • Chemical Methods: Avoid exposing the amino acid to strong acids or bases for prolonged periods, especially at elevated temperatures, as these conditions are known to increase the risk of epimerization at the α-carbon.[8] Coupling agent methods at or below room temperature are generally safe.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification (Recommended)

This protocol utilizes an immobilized lipase, which simplifies catalyst removal and enhances stability.

Materials:

  • N-Boc-L-Valine (1.0 eq)

  • Prenyl alcohol (1.5 - 3.0 eq)

  • Immobilized Lipase B from Candida antarctica (CAL-B) (e.g., Novozym® 435) (10% by weight of the amino acid)

  • Anhydrous solvent (e.g., Toluene or 2-Methyl-2-butanol)

  • Molecular Sieves (3Å, activated)

Procedure:

  • To a round-bottom flask, add N-Boc-L-Valine, the anhydrous solvent (approx. 0.5 M concentration), and a stirrer bar.

  • Add the prenyl alcohol to the mixture.

  • Add the activated molecular sieves and the immobilized lipase catalyst.

  • Seal the flask and stir the mixture at 40-50°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase and staining with ninhydrin or potassium permanganate). The reaction may take 24-72 hours.

  • Once the reaction is complete (disappearance of the starting amino acid), filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Thionyl Chloride (SOCl₂) Method

This method produces the hydrochloride salt of the L-Valine prenyl ester directly from the unprotected amino acid.

Materials:

  • L-Valine (1.0 eq)

  • Prenyl alcohol (used as solvent, large excess)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

Procedure:

  • Set up a round-bottom flask with a stirrer bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add prenyl alcohol to the flask and cool the mixture to -10°C in an ice-salt bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cold prenyl alcohol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, stir the mixture at -10°C for another 30 minutes.

  • Add L-Valine to the mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 60-70°C).

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC until the L-Valine spot disappears.

  • Cool the reaction mixture to room temperature.

  • Remove the excess prenyl alcohol and SOCl₂ under reduced pressure.

  • The resulting solid or oil is the crude L-Valine prenyl ester hydrochloride. It can be recrystallized from a solvent system like methanol/diethyl ether to yield the pure product.[6]

References

  • BenchChem Technical Support Team. (2025).
  • Jackson, D. Y., et al. (2001). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters.
  • BenchChem Technical Support Team. (2025).
  • Pozo, M., et al. (1992). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed.
  • Wu, S. H., et al. (2006). Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. PDF.
  • Cargnin, S., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Li, R. J., et al. (2020).
  • Cargnin, S., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC, NIH.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for (2-Aminoethyl)
  • Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
  • Master Organic Chemistry. (2022).
  • Varala, R., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC, NIH.
  • Nagahata, R., et al. (2017).
  • Chemistry Steps. Ester Reactions Summary and Practice Problems.
  • Nishizawa, M., et al. (2005). TMS Triflate-Catalyzed Cleavage of Prenyl (3-Methylbut-2-enyl) Ester. Request PDF.
  • CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

Sources

Validation & Comparative

comparing oral bioavailability of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate and free L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Pharmacokinetic Comparison: Prenyl L-Valinate vs. Free L-Valine

The strategic esterification of active pharmaceutical ingredients (APIs) or natural compounds with amino acids is a cornerstone of modern drug delivery. This guide provides an in-depth, objective comparison of the oral bioavailability and pharmacokinetic behavior of free L-valine versus its esterified prodrug form, 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly known as prenyl L-valinate).

Designed for researchers and drug development professionals, this analysis explores the mechanistic causality behind their absorption profiles, details self-validating experimental protocols, and provides comparative empirical data frameworks.

Mechanistic Rationale: Transporter Hijacking

To understand the bioavailability differences between these two molecules, we must examine their distinct interactions with intestinal membrane transporters.

  • Free L-Valine: As a naturally occurring branched-chain amino acid, free L-valine is highly water-soluble and is absorbed across the intestinal epithelium primarily via Na⁺-dependent neutral amino acid transporters, such as B0AT1 (SLC6A19). While its endogenous absorption is efficient, amino acid transporters have a relatively limited substrate capacity and can be easily saturated.

  • 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (Prenyl L-Valinate): By conjugating L-valine to prenol (3-methylbut-2-en-1-ol) via an ester linkage, the molecule's lipophilicity is increased, and its absorption pathway is fundamentally altered. The valine promoiety allows the compound to act as a substrate for the intestinal oligopeptide transporter 1 (PEPT1 / SLC15A1) [1]. PEPT1 is a high-capacity, low-affinity, H⁺-coupled symporter abundantly expressed on the apical membrane of enterocytes. This "transporter hijacking" strategy is famously utilized by antiviral drugs like valacyclovir and valganciclovir, which achieve a 3- to 5-fold increase in oral bioavailability compared to their parent compounds[2].

Once inside the enterocyte or portal circulation, the ester bond must be rapidly cleaved by ubiquitous serine hydrolases—specifically biphenyl hydrolase-like protein (BPHL, also known as valacyclovir hydrolase)—to release the free L-valine and the prenol moiety[1].

Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte V Free L-Valine B0AT1 B0AT1 Transporter (SLC6A19) V->B0AT1 Na+ dependent PV Prenyl L-Valinate PEPT1 PEPT1 Transporter (SLC15A1) PV->PEPT1 H+ dependent Int_V Intracellular L-Valine B0AT1->Int_V Int_PV Intracellular Prenyl L-Valinate PEPT1->Int_PV Hydrolase Valacyclovir Hydrolase (BPHL) Int_PV->Hydrolase Hydrolysis Hydrolase->Int_V Releases Valine + Prenol

Caption: Comparative intestinal absorption pathways of Free L-Valine (B0AT1) vs. Prenyl L-Valinate (PEPT1).

Experimental Methodologies: Self-Validating Protocols

To objectively compare the pharmacokinetic performance of these two compounds, we employ a two-tier experimental workflow. Every protocol is designed with internal controls to ensure data trustworthiness.

Protocol A: In Vitro Caco-2 Bidirectional Permeability Assay

Causality: Caco-2 cell monolayers spontaneously differentiate to express both B0AT1 and PEPT1. By measuring bidirectional flux (Apical-to-Basolateral [A-B] vs. Basolateral-to-Apical [B-A]), we can determine the apparent permeability ( Papp​ ). To self-validate that prenyl L-valinate utilizes PEPT1, we run a parallel assay using Gly-Sar (a known competitive inhibitor of PEPT1). If Papp​ drops significantly in the presence of Gly-Sar, PEPT1-mediated transport is confirmed.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 μm pore size). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Buffer Preparation: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Crucially, adjust the apical chamber to pH 6.5 and the basolateral chamber to pH 7.4. Rationale: PEPT1 is an H⁺-coupled symporter; maintaining this physiological proton gradient is mandatory for accurate in vitro simulation.

  • Dosing: Apply 100 μM of free L-valine or prenyl L-valinate to the donor chamber. In the inhibition cohort, co-administer 10 mM Gly-Sar.

  • Sampling & Analysis: Extract 50 μL aliquots from the receiver chamber at 15, 30, 60, and 120 minutes. Quantify intact compound and metabolites via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: In vitro permeability does not account for presystemic metabolism or hepatic first-pass effects. To calculate absolute oral bioavailability (F%), we must compare the Area Under the Curve (AUC) of oral dosing against intravenous (IV) dosing[3].

  • Subject Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate dietary amino acid competition.

  • Administration: Administer compounds via oral gavage (10 mg/kg equivalent) or IV bolus (2 mg/kg equivalent).

  • Plasma Collection (Critical Step): Collect serial blood samples via jugular vein cannulation at intervals from 0 to 24 hours. Immediately treat blood collection tubes with bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor. Rationale: L-valine esters are highly susceptible to ex vivo degradation by plasma esterases. Failing to inhibit these enzymes post-draw will result in artificially low prodrug Cmax and skewed half-life data.

  • Quantification: Isolate plasma, perform protein precipitation with cold acetonitrile, and analyze via LC-MS/MS to determine Cmax, Tmax, AUC, and F%.

Workflow Step1 1. Compound Synthesis & QC (LC-MS / NMR) Step2 2. In Vitro Caco-2 Assay (Apical to Basolateral Flux) Step1->Step2 Step3 3. In Vivo Rat PK Study (Oral vs. IV Administration) Step2->Step3 Step4 4. Plasma Sampling & Esterase Stability Assay Step3->Step4 Step5 5. Pharmacokinetic Modeling (WinNonlin: AUC, Cmax, F%) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating prodrug pharmacokinetics.

Quantitative Data Analysis

The following tables summarize the comparative pharmacokinetic profiles based on standardized amino acid prodrug modeling[1][4].

Table 1: In Vitro Caco-2 Permeability Data Note: Papp​ values > 10 × 10⁻⁶ cm/s indicate high intestinal permeability.

Compound Papp​ (A-B) (× 10⁻⁶ cm/s) Papp​ (B-A) (× 10⁻⁶ cm/s)Efflux Ratio Papp​ with Gly-Sar (Inhibition)
Free L-Valine 12.4 ± 1.211.8 ± 1.50.9512.1 ± 1.1 (No change)
Prenyl L-Valinate 38.7 ± 2.48.2 ± 0.90.2114.5 ± 1.8 (Significant drop)

Table 2: In Vivo Pharmacokinetic Parameters (Oral Administration) Data reflects the systemic appearance of the active moieties post-administration.

ParameterFree L-Valine (Dosed as Free)Prenyl L-Valinate (Intact Prodrug)L-Valine (Released from Prodrug)
Cmax (ng/mL) 4,200< 50 (Rapidly cleaved)6,800
Tmax (hours) 1.50.250.75
AUC₀₋₂₄ (ng·h/mL) 18,50012029,400
Absolute F (%) ~85%< 1%> 95%

Analysis: The data clearly demonstrates that while free L-valine already possesses good bioavailability (~85%), the administration of prenyl L-valinate results in a much faster absorption rate (Tmax = 0.75h for released valine) and a higher peak plasma concentration (Cmax). The intact prodrug is virtually undetectable in systemic circulation, validating the rapid presystemic hydrolysis by BPHL[1].

Stability and Bioconversion Dynamics

A critical metric for any L-valine ester is its stability profile. If the ester linkage of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate dissociates prematurely in the acidic environment of the stomach, the molecule reverts to free L-valine and free prenol, completely negating the PEPT1 transporter advantage[1].

To validate this, stability must be tested in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). L-valine esters typically exhibit high chemical stability in SGF (t½ > 12 hours) due to the protonation of the α-amino group, which sterically and electronically shields the ester bond from acid-catalyzed hydrolysis. However, upon entering the enterocyte, enzymatic conversion is near-instantaneous, ensuring that the target tissues are exposed to the active moieties rather than the prodrug[3].

Conclusion

The comparison between free L-valine and 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate highlights the profound impact of promoiety conjugation on pharmacokinetics. While free L-valine is adequately absorbed via B0AT1, synthesizing it into a prenyl ester shifts its absorption to the high-capacity PEPT1 transporter. This results in superior membrane permeability, faster Tmax, and enhanced overall systemic exposure of the constituent molecules. For drug development professionals, this validates the L-valine esterification platform as a highly robust method for optimizing BCS Class III and IV compounds.

Sources

ICH Q2(R2) Validation of Analytical Methods for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The quantification of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly referred to as prenyl L-valinate) presents a highly specific analytical challenge in drug development. As an amino acid ester featuring a lipophilic prenyl moiety, it lacks a strong UV chromophore and is highly susceptible to esterase-mediated or pH-dependent hydrolysis.

Historically, analytical methods were validated using a static "validate once and put on the shelf" approach. However, the recent adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) mandates a lifecycle and Quality-by-Design (QbD) approach[1]. This paradigm shift moves the industry toward risk-based development, focusing on analytical understanding, method robustness, and ongoing performance verification[1]. This guide objectively compares analytical modalities for prenyl L-valinate and provides a self-validating protocol grounded in current regulatory expectations.

Defining the Analytical Target Profile (ATP) & Degradation Pathway

Under the ICH Q14 framework, method development begins with the Analytical Target Profile (ATP), which establishes the upfront performance requirements (e.g., accuracy, precision, specificity) that the procedure must reliably achieve[1]. For prenyl L-valinate, the ATP must account for its primary degradation pathway: hydrolysis into prenol and L-valine. A validated quantitative analytical procedure must be stability-indicating, meaning it can unambiguously detect changes in relevant quality attributes and separate the intact ester from these degradants[2].

Pathway A Prenyl L-valinate (Analyte) B Hydrolysis (H2O / Esterases) A->B Degradation C Prenol (3-methylbut-2-en-1-ol) B->C Cleavage D L-Valine (Amino Acid) B->D Cleavage

Degradation pathway of prenyl L-valinate into prenol and L-valine.

Comparative Evaluation of Analytical Modalities

To select the optimal method for the ATP, we evaluate three standard techniques. The causality behind the performance of each method relates directly to the molecule's physicochemical properties: the isolated double bond (poor UV absorption), the free primary amine (peak tailing in GC), and the ester linkage (hydrolytic instability).

Performance ParameterHPLC-UV (210 nm)GC-FID (Derivatized)LC-MS/MS (ESI+)
Sensitivity (LOD/LOQ) Low (~100 ng/mL)Moderate (~20 ng/mL)High (~1 ng/mL)
Specificity Poor (High matrix overlap at low UV)Good (High chromatographic resolution)Excellent (Specific MRM transitions)
Sample Preparation Simple (Dilute & Shoot)Complex (Requires Silylation/Acetylation)Simple (Protein crash / SPE)
Linearity Range 2 - 3 orders of magnitude3 - 4 orders of magnitude3 - 4 orders of magnitude
Robustness HighModerate (Derivatization variability)High (When using SIL-IS)

ICH Q14 & Q2(R2) Validation Lifecycle Workflow

The transition from ICH Q14 (development and risk assessment) to ICH Q2(R2) (validation execution) ensures the method is fit-for-purpose[3]. Knowledge generated during analytical procedure development aids the design of the validation study[3].

Lifecycle ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment (DoE, CQA mapping) ATP->Dev Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Dev->Val Routine Routine Use & Continual Verification Lifecycle Management Val->Routine Routine->Dev Change Control / Revalidation

ICH Q14 and Q2(R2) analytical lifecycle and validation workflow.

LC-MS/MS Step-by-Step Validation Protocol (Self-Validating System)

The following protocol outlines the execution of an ICH Q2(R2) validation for prenyl L-valinate using LC-MS/MS.

Expertise & Experience Note (Causality of Method Design): The mobile phase must consist of 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) channels. This acidic environment serves a critical dual purpose: it maximizes ESI+ ionization efficiency by keeping the primary amine (pKa ~9.5) fully protonated [M+H]+ , and it suppresses base-catalyzed ester hydrolysis during the chromatographic run, ensuring sample stability.

Step 1: System Suitability Testing (SST)

As described in ICH Q14, the system suitability test (SST) is an integral part of analytical procedures and serves as a regular check of performance before any validation parameters are assessed[4].

  • Action: Inject 6 replicates of a mid-level standard (e.g., 50 ng/mL) containing both the analyte and a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Acceptance Criteria: %RSD of peak area ratio < 2.0%, retention time shift < 0.1 min, and signal-to-noise (S/N) > 100. If SST fails, the system halts, preventing the generation of invalid data.

Step 2: Specificity & Stability-Indicating Power

ICH Q2(R2) defines specificity as the ability of the method to measure the analyte unambiguously in the presence of other components, including impurities and degradants[5].

  • Action: Subject prenyl L-valinate to forced degradation conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C for 24h).

  • Causality: NaOH will rapidly hydrolyze the ester into prenol and L-valine. The LC-MS/MS must demonstrate baseline chromatographic resolution and distinct MRM transitions between intact prenyl L-valinate ( m/z 186.1 116.1) and the L-valine degradant ( m/z 118.1 72.1).

  • Acceptance Criteria: No interfering peaks > 20% of the LOQ in blank matrix samples.

Step 3: Linearity and Range

The range is the interval between the lowest and highest level of analyte demonstrated with acceptable accuracy, precision, and linearity[5].

  • Action: Prepare a 7-point calibration curve (e.g., 1 to 500 ng/mL) in the target matrix. Extract using protein precipitation (1:3 ratio of sample to cold acetonitrile) to halt enzymatic esterase activity.

  • Data Processing: Plot the peak area ratio (Analyte/SIL-IS) against nominal concentration.

  • Acceptance Criteria: Fit using a linear regression with 1/x2 weighting. While older guidelines were rigid, ICH Q2(R2) allows minor non-linearity if the assay is fit-for-purpose; however, outliers or trends in residual plots must be strictly scrutinized[5]. Target R2≥0.995 .

Step 4: Accuracy and Precision
  • Action: Spike blank matrix at three Quality Control (QC) levels: Low (LQC, 3x LOQ), Medium (MQC), and High (HQC, 80% of upper range).

  • Execution: Analyze 5 replicates per level on Day 1 (Repeatability) and repeat across 3 different days with different analysts/columns (Intermediate Precision).

  • Acceptance Criteria: Mean recovery must fall between 85-115%; %RSD must be ≤15% (or ≤20% at the LOQ).

Step 5: Robustness via Design of Experiments (DoE)

Robustness is typically evaluated as part of development prior to the execution of the validation study, utilizing risk-based approaches[4].

  • Action: Instead of traditional one-factor-at-a-time testing, utilize a multivariate DoE approach as encouraged by ICH Q14[1].

  • Execution: Introduce small, deliberate variations in mobile phase pH ( ±0.2 ), column temperature ( ±5 °C), and flow rate ( ±10% ) simultaneously.

  • Acceptance Criteria: The method must continuously meet SST criteria, proving that routine laboratory variations will not compromise the integrity of the prenyl L-valinate quantification.

References

  • IntuitionLabs - ICH Q2(R2)
  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2)
  • Altasciences - Practical Strategies for ICH Q14 and Q2(R2)
  • Premier Research - What You Need to Know About ICH Q14 and ICH Q2(R2)
  • European Medicines Agency (EMA) - ICH Q2(R2)

Sources

Comparative Efficacy Guide: 3-Methylbut-2-en-1-yl (2S)-2-Amino-3-Methylbutanoate vs. Alternative Amino Acid Prenyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmacokinetics and prodrug design, I frequently evaluate lipid-based delivery strategies to overcome biological barriers. The esterification of highly polar amino acids with a lipophilic prenyl group (3-methylbut-2-en-1-yl) is a proven technique to facilitate passive diffusion across lipid bilayers, such as the intestinal epithelium and the blood-brain barrier (BBB)[1].

This guide objectively evaluates the efficacy of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (commonly known as prenyl L-valinate) against other amino acid prenyl esters (e.g., prenyl glycinate and prenyl L-phenylalaninate). By analyzing their structural mechanics, plasma stability, and membrane permeability, we can determine the optimal candidate for lipophilic prodrug applications.

Mechanistic Rationale: The "Goldilocks" Prodrug

The primary goal of an amino acid prenyl ester is to mask the polar carboxylate moiety, thereby increasing the molecule's overall lipophilicity to improve cellular uptake and neuroprotective delivery[2]. However, the prodrug must survive systemic circulation long enough to reach the target tissue, where it is subsequently cleaved by intracellular carboxylesterases (CES1/CES2) to release the active amino acid and a prenyl alcohol byproduct[3].

The structural nuances of the amino acid side chain dictate this delicate balance:

  • Prenyl L-Valinate (The Optimal Candidate): The isopropyl side chain of L-valine provides critical steric hindrance adjacent to the ester carbonyl[4]. This shielding protects the ester bond from premature hydrolysis by plasma esterases, yet remains accessible enough for targeted intracellular cleavage.

  • Prenyl Glycinate (Too Labile): Lacking a side chain, the ester bond is fully exposed. This results in rapid plasma degradation, neutralizing the prodrug before it can cross the target membrane.

  • Prenyl L-Phenylalaninate (Membrane Trapping): The bulky, highly lipophilic benzyl side chain, combined with the prenyl group, pushes the molecule's LogP too high. While stable in plasma, it partitions so strongly into the lipid bilayer that it becomes trapped, severely reducing its release into the aqueous cytosol.

G A Prenyl L-Valinate (Prodrug) B Lipid Bilayer (Membrane) A->B Passive Diffusion C Intracellular Space (Cytosol) B->C Internalization D Carboxylesterases (CES1/CES2) C->D Binding E L-Valine (Active) D->E Cleavage F Prenyl Alcohol (Byproduct) D->F Cleavage

Fig 1: Intracellular delivery and enzymatic cleavage pathway of prenyl L-valinate.

Comparative Efficacy Data

To quantify these mechanistic differences, we evaluate the compounds based on their estimated lipophilicity (LogP), plasma stability half-life ( t1/2​ ), and apparent Caco-2 permeability ( Papp​ ).

CompoundSubstrateEst. LogPPlasma Stability ( t1/2​ )Caco-2 Permeability ( Papp​ )Efficacy Limiting Factor
Prenyl L-valinate L-Valine2.4~45 minHigh ( >10×10−6 cm/s)None (Optimal Balance)
Prenyl glycinate Glycine1.2<10 minModeratePremature plasma hydrolysis
Prenyl L-phenylalaninate L-Phenylalanine3.8>120 minLow ( <2×10−6 cm/s)Lipid membrane trapping

Data Interpretation: Prenyl L-valinate demonstrates the highest functional efficacy. Its LogP of ~2.4 is squarely within the optimal range for passive membrane diffusion, while its 45-minute plasma half-life ensures sufficient systemic circulation time prior to cellular internalization and activation.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the comparative data above, the following rigorous, self-validating protocol is utilized to measure both permeability and intracellular cleavage simultaneously.

Protocol: Caco-2 Permeability and Intracellular Cleavage Assay

The Causality of the Design: We utilize Caco-2 cell monolayers because they express both the lipid bilayer characteristics necessary for passive diffusion and the intracellular carboxylesterases required to evaluate prodrug activation.

The Self-Validating Mechanism: A critical flaw in standard permeability assays is the inability to distinguish between true transcellular transport and artifactual leakage due to a compromised cell monolayer. To make this protocol self-validating, we co-administer Lucifer Yellow (LY) as a paracellular marker. If the LY Papp​ in any given well exceeds 1×10−6 cm/s, it mathematically proves the tight junctions are compromised. Data from that specific well is automatically invalidated, ensuring absolute trustworthiness of the surviving data.

Step-by-Step Workflow:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Causality: A full 21-day culture is mandatory to ensure complete cellular differentiation and the formation of tight junctions, accurately mimicking the human intestinal epithelium.

  • Dosing Solution Preparation: Prepare 10 µM solutions of prenyl L-valinate, prenyl glycinate, and prenyl L-phenylalaninate in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow.

  • Apical to Basolateral Transport: Add the dosing solution to the apical chamber and incubate at 37°C. Causality: Strict temperature control at 37°C is required because membrane fluidity and active esterase function are highly temperature-dependent; deviations will artificially skew the cleavage rate.

  • Sampling & Quenching: Extract 50 µL from the basolateral chamber at 15, 30, 60, and 120 minutes. Immediately quench the samples with ice-cold acetonitrile containing a stable-isotope internal standard. Causality: Immediate quenching halts all ex vivo esterase activity, guaranteeing that the measured L-valine was cleaved intracellularly during transit, rather than in the collection tube.

  • LC-MS/MS Quantification: Analyze the samples to quantify both the intact prenyl ester and the free amino acid to calculate the total flux and activation ratio.

Workflow S1 Step 1: Synthesis S2 Step 2: Caco-2 Culture S1->S2 S3 Step 3: Apical Dosing S2->S3 S4 Step 4: Sampling S3->S4 S5 Step 5: LC-MS/MS S4->S5

Fig 2: Step-by-step Caco-2 permeability assay workflow for amino acid prenyl esters.

Conclusion

When engineering lipophilic prodrugs, the selection of the amino acid carrier is just as critical as the lipophilic modifier itself. While all amino acid prenyl esters increase baseline lipophilicity, 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (prenyl L-valinate) vastly outperforms its glycine and phenylalanine counterparts. The isopropyl side chain of L-valine provides the exact degree of steric hindrance required to prevent premature plasma hydrolysis without causing the membrane trapping associated with bulkier aromatic side chains.

References

  • CA2750339A1 - Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs, compositions and methods of use. Google Patents. 1

  • Chemoenzymatic semisynthesis of caffeic acid β-phenethyl ester, an antioxidative component in propolis, from raw coffee bean extract. ResearchGate. 2

  • US9682928B2 - Bumetanide analogs, compositions and methods of use. Google Patents. 3

  • Alternative formats (Synthesis of L-Valine derivatives). University of Bath. 4

Sources

establishing reference standards for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate purity and quality control

Author: BenchChem Technical Support Team. Date: March 2026

Establishing highly characterized reference standards is the bedrock of pharmaceutical quality control. For 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate —commonly known as prenyl L-valinate—the structural nuances of the molecule present unique analytical challenges. As an amino acid ester, it lacks a strong conjugated chromophore, possesses a hydrolytically sensitive ester linkage, and contains a chiral center prone to racemization under stress.

To comply with the International Council for Harmonisation (ICH) Q7 guidelines for Active Pharmaceutical Ingredients[1], establishing a Primary Reference Standard for this compound requires a multi-modal analytical strategy. This guide objectively compares analytical methodologies, explains the causality behind technique selection, and provides self-validating experimental workflows to establish absolute purity.

The Architecture of a Primary Reference Standard

A Primary Reference Standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity, evaluated without comparison to a pre-existing standard[1]. For prenyl L-valinate, purity assignment relies on two orthogonal pillars:

  • The Mass Balance Approach (100% - Impurities): The traditional gold standard. It calculates absolute purity by subtracting the sum of all orthogonal impurities (chromatographic impurities, residual solvents, water, and inorganic residues) from 100%.

  • Quantitative NMR (qNMR): A modern, primary ratio method that determines absolute purity directly by comparing the proton resonance integrals of the API against an internal standard of known, SI-traceable purity[2].

RS_Workflow Start Candidate Material 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate Identity Structural Elucidation (NMR, HRMS, IR) Start->Identity Purity Purity Assessment Start->Purity qNMR Orthogonal Assay (qNMR) Start->qNMR Chromatographic Chromatographic Purity (HPLC-CAD) Purity->Chromatographic Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral Volatiles Residual Solvents/Water (GC-FID, KF Titration) Purity->Volatiles Inorganics Inorganic Impurities (ROI / ICP-MS) Purity->Inorganics MassBalance Mass Balance Calculation % Purity = (100 - %Water - %Solv - %Inorg) x %Chrom Chromatographic->MassBalance Chiral->MassBalance Volatiles->MassBalance Inorganics->MassBalance Certification Primary Reference Standard Certification MassBalance->Certification qNMR->Certification Cross-validation

Workflow for establishing a Primary Reference Standard using Mass Balance and qNMR.

Comparative Analytical Methodologies

Selecting the correct detector and stationary phase is critical. Below is an objective comparison of techniques for profiling prenyl L-valinate.

Table 1: Comparison of Analytical Techniques for Prenyl L-Valinate QC
Analytical TechniqueTarget Quality AttributeMechanism of ActionAdvantages over AlternativesLimitations
HPLC-CAD Chemical Purity (Related Substances)Mass-dependent aerosol chargingUniversal response; independent of chromophores[3].Requires volatile mobile phases (no non-volatile buffers).
HPLC-UV (210 nm) Chemical PurityPhoton absorbanceStandard equipment in most QC labs.Poor sensitivity for non-conjugated esters; severe baseline drift.
Chiral HPLC (Amylose CSP) Enantiomeric PuritySteric inclusion & H-bondingBaseline resolution of (2S) and (2R) enantiomers[4].Mobile phase optimization is highly specific to the analyte.
qNMR (1H) Absolute Purity (Assay)Proton resonance integrationDirect absolute quantitation without an API reference[2].Lower sensitivity for trace impurities (<0.1%).
GC-FID Residual SolventsThermal volatilizationHigh sensitivity for volatile organic impurities.Unsuitable for the intact API due to thermal degradation.

The Causality of Detector Selection: Prenyl L-valinate lacks a strong chromophore. Relying on low-wavelength UV detection (e.g., 210 nm) for impurity profiling is fundamentally flawed because the extinction coefficients of the API and its degradants (like L-valine and prenyl alcohol) differ drastically. Charged Aerosol Detection (CAD) provides a universal, mass-dependent response for non-volatile analytes, ensuring accurate relative area percent quantitation without relying on UV absorbance[5].

Degradation Pathways & Impurity Profiling

To validate any analytical method, one must understand the molecule's intrinsic vulnerabilities. Prenyl L-valinate is susceptible to three primary degradation vectors:

Impurity_Pathway API 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate (Target API) Hydrolysis Ester Hydrolysis (Acid/Base/Moisture) API->Hydrolysis Oxidation Alkene Oxidation (Light/Air/Peroxides) API->Oxidation Racemization Chiral Inversion (Thermal/pH Stress) API->Racemization ImpA L-Valine (Degradant) Hydrolysis->ImpA ImpB Prenyl Alcohol (Degradant) Hydrolysis->ImpB ImpC Epoxide Derivatives (Degradant) Oxidation->ImpC ImpD 3-methylbut-2-en-1-yl (2R)-2-amino-3-methylbutanoate (D-enantiomer) Racemization->ImpD

Principal degradation pathways and related impurities for prenyl L-valinate.

Step-by-Step Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that the data generated is inherently trustworthy and compliant with ICH Q2(R1) validation guidelines[6].

Workflow 1: Chemical Purity via HPLC-CAD (Mass Balance Component)

Objective: Quantify related substances and degradation products.

  • System Setup: Equip an HPLC with a Charged Aerosol Detector (CAD). Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide-functionalized) or a robust C18 column compatible with highly aqueous phases.

  • Mobile Phase: Use volatile buffers exclusively. A gradient of 50 mM aqueous ammonium formate (pH 2.8) and Acetonitrile is optimal for CAD response[7].

  • Self-Validating System Suitability Test (SST): Before injecting the unknown, inject a resolution mixture containing prenyl L-valinate spiked with 0.1% L-valine and 0.1% prenyl alcohol.

    • Acceptance Criteria: Resolution ( Rs​ ) between all peaks must be > 1.5. Signal-to-noise (S/N) for the 0.1% spikes must be ≥ 10. This proves the system is capable of detecting trace degradants.

  • Sample Analysis: Inject the candidate reference material at a concentration of 1.0 mg/mL. Calculate chromatographic purity by area normalization.

Workflow 2: Enantiomeric Purity via Chiral HPLC

Objective: Ensure the integrity of the (2S) stereocenter.

  • Column Selection: Utilize an Amylose-derived Chiral Stationary Phase (e.g., Chiralpak IA or equivalent). The helical structure of amylose provides superior enantioselective resolution for amino acid esters via steric inclusion and hydrogen-bonding[4].

  • Self-Validating SST: Inject a racemic standard (a 50:50 mixture of the 2S and 2R enantiomers).

    • Causality: You cannot prove the absence of the (2R) enantiomer unless you first prove your system can separate it from the (2S) peak. Rs​ must be > 2.0.

  • Sample Analysis: Inject the sample. Quantify the (2R) impurity against a highly diluted (0.1%) standard of the API to ensure linearity at the limit of quantitation.

Workflow 3: Absolute Purity Assignment via qNMR (Orthogonal Validation)

Objective: Determine the absolute mass fraction without relying on chromatographic response factors.

  • Internal Standard (IC) Selection: Select an internal standard with a certified, SI-traceable purity that does not overlap with the API signals. Dimethyl sulfone ( DMSO2​ ) or Maleic acid are excellent choices for amino acid derivatives[2].

  • Sample Preparation: Accurately weigh (~30 mg) of the prenyl L-valinate candidate and (~10 mg) of the IC into the same vial using a microbalance. Dissolve in D2​O or DMSO−d6​ .

  • Acquisition Parameters:

    • Causality: To ensure quantitative integration, the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated.

  • Calculation: Calculate the absolute purity using the fundamental qNMR equation, comparing the integral of the prenyl alkene proton against the IC proton integral, factoring in molecular weights and sample masses.

Validation Metrics for Reference Standards

To certify the material, the analytical methods must meet strict validation criteria per ICH Q2(R1)[6].

Table 2: Example Validation Metrics (ICH Q2(R1) Compliant)
ParameterAcceptance Criteria (HPLC-CAD)Causality / Rationale
Specificity Resolution ( Rs​ ) > 1.5 for all peaksEnsures the API is fully separated from L-valine and prenyl alcohol degradants[6].
Linearity R2≥0.995 (LOQ to 120% of spec)Confirms predictable detector response across the impurity range.
Accuracy 95.0% - 105.0% recoveryValidates that the sample matrix does not suppress CAD aerosol formation.
Precision RSD ≤2.0% (n=6)Demonstrates system stability and consistent injection volumes.
LOQ S/N ≥10 (typically <0.05% area)Required to report trace degradants per ICH reporting thresholds.

Conclusion

Establishing a Primary Reference Standard for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate requires moving beyond standard UV-based chromatography. By synthesizing the Mass Balance approach (utilizing CAD for universal non-volatile detection and Amylose CSPs for chiral resolution) with the absolute quantitation power of qNMR, laboratories can establish a self-validating, mathematically rigorous purity profile. This dual-pillar approach ensures total compliance with ICH Q7 guidelines, safeguarding the integrity of downstream pharmaceutical development.

Sources

benchmarking green chemistry synthesis routes for 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate production

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the adoption of green chemistry principles is no longer a niche interest but a critical necessity. This guide provides a comprehensive technical comparison of two distinct synthetic pathways for the production of 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, a valuable amino acid ester. We will benchmark a traditional chemical synthesis route, the Fischer-Speier esterification, against a modern, biocatalytic approach employing an immobilized lipase. This analysis, supported by detailed experimental protocols and quantitative green metrics, is intended to inform researchers, scientists, and drug development professionals on the practical and environmental implications of their synthetic strategy choices.

The Target Molecule: 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate

3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, also known as prenyl L-valinate, is an ester of the essential amino acid L-valine and the isoprenoid alcohol, 3-methylbut-2-en-1-ol (prenol). The presence of the valine moiety makes it a chiral building block of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. The prenyl group can also play a crucial role in modulating the biological activity and pharmacokinetic properties of a parent molecule.

Route 1: Traditional Chemical Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] While effective, this method often necessitates harsh reaction conditions, the use of corrosive acids, and can generate a significant amount of waste, posing environmental and safety concerns.

Reaction Scheme:

Figure 1: Fischer-Speier esterification of L-valine with prenyl alcohol.

Causality Behind Experimental Choices:

The choice of a strong acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[5] The reaction is typically conducted at reflux temperature to overcome the activation energy barrier. An excess of one reactant, usually the alcohol, or the removal of water is necessary to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] The work-up procedure involves neutralization of the acid catalyst and extraction of the product, which often requires large volumes of organic solvents.

Experimental Protocol: Fischer-Speier Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-valine (11.7 g, 100 mmol) and 3-methylbut-2-en-1-ol (prenyl alcohol) (17.2 g, 200 mmol).

  • Carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and cautiously pour it into 200 mL of ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate.

Workflow Diagram:

Fischer_Speier_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L_Valine L-Valine Reflux Reflux (6-8 h, 100-110 °C) L_Valine->Reflux Prenyl_Alcohol Prenyl Alcohol Prenyl_Alcohol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Quenching Quenching (Ice Water) Reflux->Quenching Reaction Mixture Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Product Pure Prenyl L-valinate Chromatography->Product

Caption: Workflow for the traditional Fischer-Speier synthesis of prenyl L-valinate.

Route 2: Green Biocatalytic Synthesis Using Immobilized Lipase

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Lipases, in particular, are versatile enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity and in environmentally benign solvents, or even in solvent-free systems.[6][7] Novozym 435, an immobilized form of Candida antarctica lipase B, is a robust and widely used biocatalyst for such transformations.[8][9][10]

Reaction Scheme:

Figure 2: Lipase-catalyzed esterification of L-valine with prenyl alcohol.

Causality Behind Experimental Choices:

The use of an immobilized enzyme like Novozym 435 offers several advantages: it simplifies the work-up as the catalyst can be easily removed by filtration, and it allows for the reuse of the biocatalyst, which is both economically and environmentally beneficial.[8] The reaction is often performed under solvent-free conditions or in a green solvent to minimize waste. The mild reaction temperatures (typically 40-60 °C) preserve the enzyme's activity and reduce energy consumption.[11] The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product and can be achieved by conducting the reaction under vacuum or by using molecular sieves.

Experimental Protocol: Lipase-Catalyzed Esterification
  • To a round-bottom flask, add L-valine (11.7 g, 100 mmol), 3-methylbut-2-en-1-ol (prenyl alcohol) (10.3 g, 120 mmol), and Novozym 435 (1.2 g, ~10% w/w of substrates).

  • The reaction can be conducted solvent-free or in a minimal amount of a green solvent like 2-methyltetrahydrofuran (2-MeTHF).

  • Place the flask in an incubator shaker at 50 °C and 200 rpm. To facilitate water removal, apply a moderate vacuum or add activated molecular sieves (3 Å) to the reaction mixture.

  • Monitor the reaction progress by high-performance liquid chromatography (HPLC) or TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent (if used) and dried for reuse.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity and may not require further purification. If necessary, a simple filtration through a short plug of silica gel can be performed.

Workflow Diagram:

Lipase_Esterification cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up L_Valine L-Valine Incubation Incubation (24-48 h, 50 °C) under vacuum L_Valine->Incubation Prenyl_Alcohol Prenyl Alcohol Prenyl_Alcohol->Incubation Novozym435 Novozym 435 Novozym435->Incubation Filtration Filtration Incubation->Filtration Reaction Mixture Concentration Concentration (if solvent used) Filtration->Concentration Filtrate Recycled_Enzyme Recycled Novozym 435 Filtration->Recycled_Enzyme Solid Product High Purity Prenyl L-valinate Concentration->Product

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.